Product packaging for Cirsiliol(Cat. No.:CAS No. 34334-69-5)

Cirsiliol

Cat. No.: B191092
CAS No.: 34334-69-5
M. Wt: 330.29 g/mol
InChI Key: IMEYGBIXGJLUIS-UHFFFAOYSA-N
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Description

Cirsiliol is a dimethoxyflavone that is flavone substituted by methoxy groups at positions 6 and 7 and hydroxy groups at positions 5, 3' and 4' respectively. It has a role as a plant metabolite. It is a trihydroxyflavone and a dimethoxyflavone. It is functionally related to a flavone.
This compound has been reported in Achillea setacea, Salvia officinalis, and other organisms with data available.
potent inhibitor of arachidonate lipooxygenase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O7 B191092 Cirsiliol CAS No. 34334-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one
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InChI

InChI=1S/C17H14O7/c1-22-14-7-13-15(16(21)17(14)23-2)11(20)6-12(24-13)8-3-4-9(18)10(19)5-8/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEYGBIXGJLUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60187907
Record name Cirsiliol
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Molecular Weight

330.29 g/mol
Source PubChem
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CAS No.

34334-69-5
Record name Cirsiliol
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Foundational & Exploratory

Cirsiliol: A Technical Guide to Natural Sources, Isolation from Salvia Species, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsiliol (3′,4′,5-trihydroxy-6,7-dimethoxyflavone) is a naturally occurring flavone, a class of polyphenolic secondary metabolites found in various plants.[1] It has garnered significant interest within the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and sedative-hypnotic properties.[2][3][4] This technical guide provides an in-depth overview of the natural sources of this compound, with a specific focus on its isolation from the Salvia genus. It further details the experimental protocols for its purification, methods for quantification, and a summary of its known biological activities and associated signaling pathways.

Natural Sources of this compound

This compound is distributed across several plant families, most notably the Lamiaceae family. The genus Salvia, the largest within this family, is a particularly rich source.[5] Other plants reported to contain this compound include species from the genera Artemisia, Centaurea, and Leonotis.[2][6]

FamilyGenusSpeciesReference(s)
Lamiaceae Salvia S. x jamensis [5][7][8][9]
S. officinalis [1][5]
S. guaranitica [6][10]
S. limbata [10]
S. abrotanoides[11]
LeonotisL. nepetifolia[4][6]
HyptisH. pectinata[2]
DracocephalumD. tanguticum[2]
TeucriumT. polium[10]
Asteraceae ArtemisiaA. campestris, A. scoparia[2]
CentaureaC. jacea, C. phyllocephala[2]
AchilleaA. fragrantissima[5]
EupatoriumE. lindleyanum[2]
Iridaceae IrisI. germanica[2]

Isolation and Purification from Salvia Species

The isolation of this compound from Salvia species typically involves solvent extraction followed by multi-step chromatographic purification. The following protocol is a synthesized methodology based on established procedures for Salvia x jamensis and other related species.[5][11]

Experimental Protocol

1. Plant Material and Extraction:

  • Collection: Collect fresh aerial parts (leaves and stems) of the target Salvia species. For exudate-rich species like S. x jamensis, the surface exudate can be collected by briefly rinsing the leaves in a suitable solvent.

  • Drying and Grinding: Air-dry the plant material in the shade at room temperature. Once fully dried, grind the material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Maceration: Soak the powdered plant material in methanol or ethanol at room temperature for 24-72 hours. The process can be repeated multiple times to ensure exhaustive extraction.

    • Exudate Rinsing: For S. x jamensis, briefly rinse the aerial parts with chloroform or a chloroform/methanol mixture to dissolve the surface exudate containing this compound.[5]

  • Concentration: Combine the filtrates from the extraction steps and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Chromatographic Separation and Purification:

  • Initial Fractionation (Sephadex LH-20):

    • Dissolve the crude extract in a minimal amount of a suitable solvent mixture (e.g., CHCl₃/MeOH, 7:3).

    • Load the dissolved extract onto a Sephadex LH-20 column.[5]

    • Elute the column with the same solvent system, collecting fractions of a defined volume.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the this compound-rich fractions.

  • Fine Purification (RP-HPLC):

    • Further purify the pooled, this compound-rich fraction using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

    • Typical conditions may involve a C18 column with a gradient elution system of methanol and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to yield pure this compound.

3. Structural Elucidation:

  • Confirm the identity and purity of the isolated compound using standard analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR to determine the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.[11]

    • UV-Vis Spectroscopy: To observe the characteristic absorption maxima.[11]

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant Salvia Plant Material (e.g., S. x jamensis) extract Solvent Extraction (Methanol or Chloroform) plant->extract crude Crude Extract extract->crude sephadex Column Chromatography (Sephadex LH-20) crude->sephadex fractions This compound-Rich Fractions sephadex->fractions hplc Semi-Preparative RP-HPLC fractions->hplc pure Pure this compound hplc->pure analysis Structural Elucidation (NMR, MS, UV-Vis) pure->analysis

Figure 1. General workflow for the isolation and purification of this compound.

Quantitative Data

Quantitative data on this compound content can vary significantly based on the plant species, growing conditions, and extraction methodology. While comprehensive comparative data is sparse, specific studies provide valuable benchmarks.

SpeciesPlant Part / Starting MaterialYieldReference
Salvia x jamensisLeaf Surface Exudate20 mg from 18 g of exudate[5]

The quantification of this compound in plant extracts is typically performed using analytical HPLC coupled with a UV-Vis or mass spectrometry detector, which allows for accurate and reproducible measurements.[12]

Biological Activity and Key Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways involved in inflammation, cell proliferation, apoptosis, and metastasis.

Inhibition of NF-κB and MAPK Pathways

In the context of inflammatory conditions like Inflammatory Bowel Disease (IBD), this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][13] It inhibits the phosphorylation of key proteins such as p65, IκBα, p38, ERK, and JNK. This leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, thereby alleviating inflammation.[3][13]

G This compound's Inhibition of NF-κB and MAPK Pathways stimuli Inflammatory Stimuli (LPS / TNF-α) ikk p-IKKα/β stimuli->ikk mapk p-p38, p-ERK, p-JNK stimuli->mapk ikba p-IκBα ikk->ikba p65 p-p65 ikba->p65 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p65->cytokines mapk->cytokines This compound This compound This compound->ikk This compound->p65 This compound->mapk inflammation Inflammation cytokines->inflammation

Figure 2. This compound's role in NF-κB and MAPK signaling.
Suppression of PI3K/Akt Signaling

This compound has demonstrated anticancer activity by targeting the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt) pathway. In melanoma cells, this compound suppresses this pathway, which in turn upregulates E-cadherin and downregulates N-cadherin, Snail, and Twist, key markers of the epithelial-mesenchymal transition (EMT), thereby inhibiting metastasis.[2] In osteosarcoma, this compound acts as an inhibitor of the PI3K/Akt pathway by reducing the phosphorylation of Akt.[14]

Modulation of the AKT/FOXO1 Axis

A downstream consequence of Akt inhibition by this compound is the activation of the Forkhead Box O1 (FOXO1) transcription factor.[14] When Akt is active, it phosphorylates FOXO1, leading to its degradation. This compound's inhibition of Akt prevents this phosphorylation, allowing FOXO1 to remain active. Active FOXO1 can then translocate to the nucleus and upregulate genes associated with autophagy and apoptosis, contributing to the death of cancer cells.[14]

G This compound's Modulation of the AKT/FOXO1 Axis in Cancer pi3k PI3K akt p-AKT pi3k->akt foxo1_p p-FOXO1 (Inactive) akt->foxo1_p This compound This compound This compound->akt degradation Degradation foxo1_p->degradation foxo1 FOXO1 (Active) nucleus Nuclear Translocation foxo1->nucleus genes Upregulation of Apoptosis & Autophagy Genes foxo1->genes cell_death Cancer Cell Death genes->cell_death

Figure 3. This compound's impact on AKT/FOXO1 signaling.
Inhibition of ATP Synthase

This compound has been identified as an inhibitor of the F1Fo-ATP synthase enzyme.[5][8] By binding to the F1 moiety of this molecular motor, this compound can dose-dependently inhibit ATP production.[5][15] This action not only affects cellular energy metabolism but also reduces the production of reactive oxygen species (ROS) associated with oxidative phosphorylation, highlighting a potent antioxidant mechanism.[5][7] This has potential therapeutic implications in conditions characterized by high oxidative stress.[5]

References

The Biosynthesis of 6,7-dimethoxy-5,3',4'-trihydroxyflavone (Cirsiliol): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dimethoxy-5,3',4'-trihydroxyflavone, also known as cirsiliol, is a naturally occurring flavone that has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in microbial or plant-based systems, as well as for the synthesis of novel derivatives with improved therapeutic properties. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, and presenting relevant quantitative data and experimental protocols.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed from the general phenylpropanoid pathway, culminating in the formation of the flavone backbone, which is subsequently modified by hydroxylation and O-methylation. The most probable immediate precursor to this compound is the widely distributed flavone, luteolin (5,7,3',4'-tetrahydroxyflavone). The proposed pathway involves the following key steps:

  • General Phenylpropanoid and Flavonoid Biosynthesis: The pathway initiates with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). Chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently isomerizes naringenin chalcone to the flavanone naringenin.

  • Formation of Luteolin: Naringenin is hydroxylated at the 3' position by flavonoid 3'-hydroxylase (F3'H) to produce eriodictyol. Flavone synthase (FNS) then introduces a double bond into the C-ring of eriodictyol to yield luteolin.

  • Hydroxylation at the 6-position: The next crucial step is the hydroxylation of luteolin at the C-6 position to form 6-hydroxyluteolin (5,6,7,3',4'-pentahydroxyflavone). This reaction is likely catalyzed by a flavone 6-hydroxylase (F6H), a type of cytochrome P450 monooxygenase.

  • Sequential O-Methylation: The final steps involve the sequential methylation of the hydroxyl groups at the 6 and 7-positions of 6-hydroxyluteolin. This is carried out by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The precise order of these methylation events is not definitively established and may depend on the specific enzymes present in the producing organism. However, evidence from related pathways suggests that 7-O-methylation may precede 6-hydroxylation.

Key Enzymes and Quantitative Data

While specific enzymes for the complete this compound pathway have not been fully elucidated in a single organism, homologous enzymes with relevant activities have been characterized. The following tables summarize available quantitative data for these enzyme classes.

Enzyme ClassEnzyme Name/SourceSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Flavone 6-hydroxylase (F6H) CYP1B1 (Human)Luteolin10.3 ± 2.1N/AN/A[1]
CYP82D33 (Sweet Basil)Genkwanin (7-O-methylapigenin)4.7 ± 0.90.23 ± 0.0148,936[2]
O-Methyltransferase (OMT) CrOMT2 (Citrus reticulata)Luteolin7.620.582707.9[3]
CdFOMT5 (Citrus depressa)3-hydroxyflavoneN/AN/AN/A[4]
5-hydroxyflavoneN/AN/AN/A[4]
6-hydroxyflavoneN/AN/AN/A[4]
7-hydroxyflavoneN/AN/AN/A[4]

N/A: Data not available

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of a Plant Flavone 6-Hydroxylase (Cytochrome P450)

This protocol is adapted for the expression of a plant P450 enzyme, such as a putative F6H, in Escherichia coli.

a. Gene Cloning and Vector Construction:

  • The full-length open reading frame of the candidate F6H gene is amplified by PCR from a cDNA library of the source organism.
  • The PCR product is cloned into a suitable bacterial expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.
  • The construct is verified by DNA sequencing.

b. Heterologous Expression in E. coli:

  • The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).
  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)).
  • The starter culture is grown overnight at 37°C with shaking.
  • A larger volume of LB medium is inoculated with the overnight culture and grown at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.

c. Protein Purification:

  • Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
  • Cells are lysed by sonication on ice.
  • The lysate is centrifuged at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
  • The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).
  • The column is washed with several volumes of wash buffer to remove non-specifically bound proteins.
  • The His-tagged protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
  • The purity of the eluted protein is assessed by SDS-PAGE.
  • The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro Assay for Flavone 6-Hydroxylase Activity

This assay is designed to determine the activity of the purified F6H enzyme.

a. Reaction Mixture:

  • A typical reaction mixture (100 µL) contains:
  • 50 mM Tris-HCl buffer (pH 7.5)
  • 1.5 mM NADPH
  • 100 µM Luteolin (or other flavonoid substrate) dissolved in DMSO
  • 1-5 µg of purified F6H enzyme
  • A cytochrome P450 reductase (CPR) partner protein may be required for activity.

b. Reaction Conditions:

  • The reaction is initiated by the addition of the enzyme.
  • The mixture is incubated at 30°C for 30-60 minutes.
  • The reaction is stopped by the addition of an equal volume of ice-cold methanol or by acidification.

c. Product Analysis:

  • The reaction mixture is centrifuged to pellet any precipitated protein.
  • The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.
  • A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically used for separation.
  • Products are detected by a UV-Vis photodiode array (PDA) detector at a wavelength of ~350 nm.
  • The product, 6-hydroxyluteolin, can be identified by comparison of its retention time and UV spectrum with an authentic standard or by mass spectrometry (LC-MS) analysis.

Heterologous Expression and Purification of a Plant Flavonoid O-Methyltransferase (OMT)

This protocol describes the expression and purification of a putative this compound-biosynthetic OMT in E. coli.

a. Gene Cloning and Vector Construction:

  • The procedure is similar to that described for the F6H, using a suitable expression vector such as pGEX for GST-tagged proteins or pET for His-tagged proteins.

b. Heterologous Expression in E. coli:

  • The expression and induction procedures are similar to those for the F6H.

c. Protein Purification:

  • The purification protocol will depend on the affinity tag used. For a His-tagged protein, Ni-NTA affinity chromatography is used as described above. For a GST-tagged protein, glutathione-agarose affinity chromatography is employed.

In Vitro Assay for Flavonoid O-Methyltransferase Activity

This assay is used to determine the activity and substrate specificity of the purified OMT.

a. Reaction Mixture:

  • A typical reaction mixture (50 µL) contains:
  • 100 mM Tris-HCl buffer (pH 7.5)
  • 1 mM dithiothreitol (DTT)
  • 100 µM 6-hydroxyluteolin (or other flavonoid substrate) dissolved in DMSO
  • 200 µM S-adenosyl-L-methionine (SAM)
  • 1-2 µg of purified OMT enzyme

b. Reaction Conditions:

  • The reaction is initiated by the addition of the enzyme.
  • The mixture is incubated at 30°C for 30-60 minutes.
  • The reaction is stopped by the addition of an equal volume of methanol containing 1% HCl.

c. Product Analysis:

  • The reaction mixture is analyzed by HPLC as described for the F6H assay.
  • The methylated products (6-O-methyl-luteolin, 7-O-methyl-6-hydroxyluteolin, and this compound) are identified and quantified by comparison with authentic standards or by LC-MS.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_this compound cluster_putative Putative Steps to this compound L_Phenylalanine L-Phenylalanine PAL_C4H_4CL PAL, C4H, 4CL L_Phenylalanine->PAL_C4H_4CL General Phenylpropanoid Pathway Coumaroyl_CoA 4-Coumaroyl-CoA CHS CHS Coumaroyl_CoA->CHS + 3x Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin Naringenin F3H F3'H Naringenin->F3H Eriodictyol Eriodictyol FNS FNS Eriodictyol->FNS Luteolin Luteolin OMT1 7-OMT Luteolin->OMT1 F6H2 F6H Luteolin->F6H2 Seven_O_Methyl_Luteolin 7-O-Methyl-Luteolin F6H1 F6H Seven_O_Methyl_Luteolin->F6H1 Six_Hydroxy_Seven_O_Methyl_Luteolin 6-Hydroxy-7-O-Methyl-Luteolin OMT2 6-OMT Six_Hydroxy_Seven_O_Methyl_Luteolin->OMT2 Six_Hydroxyluteolin 6-Hydroxyluteolin OMT3 OMT Six_Hydroxyluteolin->OMT3 Six_O_Methyl_6_Hydroxyluteolin 6-O-Methyl-6-Hydroxyluteolin This compound 6,7-dimethoxy-5,3',4'-trihydroxyflavone (this compound) PAL_C4H_4CL->Coumaroyl_CoA CHS->Naringenin_Chalcone CHI->Naringenin F3H->Eriodictyol FNS->Luteolin OMT1->Seven_O_Methyl_Luteolin F6H1->Six_Hydroxy_Seven_O_Methyl_Luteolin OMT2->this compound F6H2->Six_Hydroxyluteolin OMT3->this compound

Caption: Putative biosynthetic pathways of this compound from luteolin.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_expression Heterologous Expression & Purification cluster_characterization Enzyme Characterization Gene_Identification Candidate Gene Identification (e.g., F6H, OMT) Cloning Cloning into Expression Vector Gene_Identification->Cloning Transformation Transformation into E. coli Cloning->Transformation Induction Induction of Protein Expression Transformation->Induction Purification Affinity Chromatography Purification Induction->Purification In_Vitro_Assay In Vitro Enzyme Assay Purification->In_Vitro_Assay HPLC_Analysis HPLC/LC-MS Product Analysis In_Vitro_Assay->HPLC_Analysis Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) HPLC_Analysis->Kinetic_Analysis

Caption: General workflow for the characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of the pharmacologically important flavone, this compound, is a multi-step process involving core flavonoid biosynthetic enzymes as well as subsequent hydroxylation and O-methylation reactions. While a complete and definitive pathway remains to be elucidated in a single organism, this guide provides a robust putative pathway based on current scientific knowledge. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers aiming to further investigate and engineer the biosynthesis of this promising natural product. Future work should focus on the identification and characterization of the specific flavone 6-hydroxylase and O-methyltransferases responsible for this compound formation in plants known to produce this compound. Such studies will pave the way for the sustainable production of this compound and the generation of novel, high-value flavonoid derivatives.

References

An In-depth Technical Guide on Cirsiliol's Mechanism of Action in Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a complex and multifactorial pathogenesis. Current therapeutic strategies often have limitations, prompting the exploration of novel treatment modalities. Cirsiliol, a naturally occurring flavonoid, has emerged as a promising candidate due to its potent anti-inflammatory, antioxidant, and intestinal barrier-enhancing properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects in preclinical models of IBD. It details the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the signaling cascades involved in this compound's mechanism of action.

Introduction

Inflammatory Bowel Disease (IBD) is characterized by chronic and relapsing inflammation of the gut, leading to symptoms such as abdominal pain, diarrhea, and weight loss.[1] The pathogenesis of IBD involves a dysregulated immune response, impaired intestinal barrier function, and alterations in the gut microbiota.[1] Natural flavonoids are being investigated as potential therapeutic agents for IBD due to their favorable safety profiles and diverse biological activities.[1][2] this compound, a flavone compound, has demonstrated significant protective effects in experimental models of colitis.[1][2] This guide synthesizes the current understanding of how this compound mitigates intestinal inflammation, focusing on its molecular targets and mechanisms of action.

Therapeutic Effects of this compound in Experimental Colitis

In preclinical studies utilizing a 2,4-Dinitrobenzenesulfonic acid (DNBS)-induced colitis mouse model, this compound administration has been shown to significantly ameliorate disease severity.[1][2] Treatment with this compound leads to a reduction in weight loss, an increase in colon length, and a decrease in the Disease Activity Index (DAI).[1][2] Histological analysis of colon tissue from this compound-treated mice reveals reduced inflammatory cell infiltration and preservation of the mucosal architecture.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of this compound.

Table 1: In Vivo Efficacy of this compound in DNBS-Induced Colitis in Mice [1][2]

ParameterControl GroupDNBS GroupThis compound (10 mg/kg)This compound (30 mg/kg)
Body Weight Change (%) IncreaseSignificant DecreaseAttenuated DecreaseAttenuated Decrease
Colon Length (cm) NormalSignificantly ShortenedSignificantly IncreasedSignificantly Increased
Disease Activity Index (DAI) 0Significantly IncreasedSignificantly DecreasedSignificantly Decreased
Myeloperoxidase (MPO) Activity BaselineSignificantly IncreasedSignificantly DecreasedSignificantly Decreased

Table 2: Effect of this compound on Pro-inflammatory Cytokines and Oxidative Stress Markers in Colon Tissue [1][2]

MarkerDNBS GroupThis compound (10 mg/kg)This compound (30 mg/kg)
TNF-α (pg/mg protein) Markedly ElevatedSignificantly SuppressedSignificantly Suppressed
IL-6 (pg/mg protein) Markedly ElevatedSignificantly SuppressedSignificantly Suppressed
IL-1β (pg/mg protein) Markedly ElevatedSignificantly SuppressedSignificantly Suppressed
GSH (nmol/mg protein) DecreasedIncreasedIncreased
MDA (nmol/mg protein) IncreasedDecreasedDecreased

Table 3: In Vitro Effects of this compound on Inflamed Intestinal Epithelial Cells (IEC-6) [1]

ParameterLPS/IFN-γ StimulatedThis compound (10 µM)This compound (50 µM)
Cell Viability (%) DecreasedIncreasedIncreased
Apoptosis Rate (%) IncreasedDecreasedDecreased
Cell Migration (%) ImpairedEnhancedEnhanced

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are aberrantly activated in IBD.

Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. In the context of IBD, these pathways are hyperactivated. This compound has been shown to inhibit the activation of both NF-κB and MAPK pathways in colonic tissues of mice with DNBS-induced colitis and in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated rat intestinal epithelial cells (IEC-6).[1][2][3]

Mechanistically, this compound treatment leads to a decrease in the phosphorylation of key proteins in these pathways, including IκBα, p65, and IKKα/β in the NF-κB pathway, and p38, ERK, and JNK in the MAPK pathway.[1][3] This inhibition results in the downstream suppression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2]

NF_kB_MAPK_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptors Receptors MAPK_Pathway MAPK Pathway Receptors->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptors->NFkB_Pathway p38 p-p38 MAPK_Pathway->p38 ERK p-ERK MAPK_Pathway->ERK JNK p-JNK MAPK_Pathway->JNK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) p38->Gene_Expression ERK->Gene_Expression JNK->Gene_Expression IKK p-IKKα/β NFkB_Pathway->IKK IkBa p-IκBα IKK->IkBa p65_p50 p-p65/p50 IkBa->p65_p50 p65_p50->Gene_Expression This compound This compound This compound->MAPK_Pathway This compound->NFkB_Pathway

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

Modulation of the JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical signaling cascade in IBD pathogenesis, particularly in response to cytokines like IFN-γ. Research on Cirsilineol, a synonym for this compound, has shown that it can ameliorate experimental colitis by selectively inhibiting IFN-γ signaling in colonic lamina propria CD4+ T cells.[4] This effect is mediated through the downregulation of STAT1 activation and T-bet expression.[4] Furthermore, this compound was found to down-regulate the activation of JAK2, a key kinase for IFN-γ/STAT1 signaling.[4] This leads to a reduction in the proliferation and activation of T cells.[4]

JAK_STAT_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-g IFN-γ IFN-gR IFN-γ Receptor JAK2 JAK2 IFN-gR->JAK2 STAT1 STAT1 JAK2->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 Tbet T-bet Expression pSTAT1->Tbet This compound This compound This compound->JAK2 Th1_Response Th1 Cell Proliferation and Activation Tbet->Th1_Response

Caption: this compound modulates the JAK/STAT signaling pathway.

Restoration of Intestinal Barrier Integrity

A compromised intestinal barrier is a hallmark of IBD, leading to increased permeability and translocation of luminal antigens. This compound has been shown to restore intestinal barrier function by upregulating the expression of tight junction proteins, including Claudin-1, Occludin, and E-cadherin.[1][2] This effect contributes to reducing the influx of inflammatory stimuli from the gut lumen into the mucosa.

Antioxidant and Anti-apoptotic Effects

Oxidative stress plays a significant role in the pathology of IBD. This compound exhibits antioxidant properties by increasing the levels of glutathione (GSH), a major intracellular antioxidant, and decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][2] Additionally, this compound reduces apoptosis in intestinal epithelial cells, further contributing to the maintenance of barrier integrity.[1][2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in IBD.

In Vivo Model: DNBS-Induced Colitis
  • Animal Model: Male BALB/c mice are typically used.

  • Induction of Colitis: Colitis is induced by a single intrarectal administration of DNBS (e.g., 150 mg/kg) dissolved in 50% ethanol. The control group receives 50% ethanol alone.

  • This compound Treatment: this compound (e.g., 10 or 30 mg/kg) is administered orally or intraperitoneally daily for a specified period (e.g., 7 days) starting after DNBS administration.

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measured as an indicator of inflammation.

    • Histological Analysis: Colon tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage and inflammatory cell infiltration.

    • Myeloperoxidase (MPO) Assay: MPO activity in colon tissue is measured as a marker of neutrophil infiltration.

  • Molecular Analysis:

    • ELISA: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in colon tissue homogenates are quantified.

    • Western Blot: Expression and phosphorylation of key proteins in the NF-κB and MAPK pathways (p-IκBα, p-p65, p-p38, p-ERK, p-JNK) and tight junction proteins (Claudin-1, Occludin, E-cadherin) are analyzed.

    • Oxidative Stress Assays: Levels of GSH and MDA in colon tissue are measured using commercially available kits.

Experimental_Workflow_In_Vivo Start Start Acclimatization Animal Acclimatization Start->Acclimatization Induction Induction of Colitis (DNBS) Acclimatization->Induction Treatment This compound Administration Induction->Treatment Monitoring Daily Monitoring (DAI, Body Weight) Treatment->Monitoring Sacrifice Euthanasia and Tissue Collection Monitoring->Sacrifice Analysis Analysis Sacrifice->Analysis Histology Histological Examination Analysis->Histology Biochemical Biochemical Assays (MPO, Cytokines) Analysis->Biochemical Molecular Molecular Biology (Western Blot) Analysis->Molecular End End Histology->End Biochemical->End Molecular->End

Caption: In vivo experimental workflow for assessing this compound's efficacy.

In Vitro Model: Inflamed Intestinal Epithelial Cells
  • Cell Line: Rat intestinal epithelial cells (IEC-6) are commonly used.

  • Induction of Inflammation: Cells are stimulated with a combination of Lipopolysaccharide (LPS) (e.g., 10 µg/mL) and Interferon-gamma (IFN-γ) (e.g., 10 U/mL) to mimic an inflammatory environment.

  • This compound Treatment: Cells are pre-treated with different concentrations of this compound (e.g., 10 µM, 50 µM) before the addition of LPS/IFN-γ.

  • Assessments:

    • Cell Viability Assay: MTT or similar assays are used to determine the effect of this compound on cell viability.

    • Apoptosis Assay: Flow cytometry analysis of Annexin V/Propidium Iodide stained cells is performed to quantify apoptosis.

    • Cell Migration Assay: A wound-healing assay is used to assess the effect of this compound on epithelial cell migration and repair.

    • Western Blot Analysis: Expression and phosphorylation of proteins in the NF-κB and MAPK pathways are analyzed.

Future Directions and Conclusion

The existing preclinical data strongly support the therapeutic potential of this compound for IBD. Its multifaceted mechanism of action, targeting key inflammatory pathways, restoring intestinal barrier function, and combating oxidative stress, makes it an attractive candidate for further development.

Future research should focus on:

  • Investigating the impact of this compound on the NLRP3 inflammasome, another important inflammatory platform in IBD.

  • Elucidating the effects of this compound on the composition and function of the gut microbiota.

  • Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

  • Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into a novel therapy for patients with IBD.

References

Cirsiliol as a Potential Inhibitor of ATP Synthase: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsiliol, a naturally occurring flavone, has emerged as a significant subject of interest within the scientific community due to its potential as an inhibitor of F1Fo-ATP synthase, a crucial enzyme in cellular energy metabolism. This technical guide provides an in-depth analysis of the current research on this compound's inhibitory action on ATP synthase. It summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms and affected signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this compound.

Introduction

ATP synthase, the final enzyme of the oxidative phosphorylation pathway, is responsible for the majority of ATP production in aerobic organisms. Its inhibition can have profound effects on cellular metabolism and is a target for various therapeutic interventions. This compound (3',4',5-trihydroxy-6,7-dimethoxyflavone) is a flavonoid that has been identified as a potential inhibitor of this vital enzyme.[1][2] Studies have demonstrated its ability to bind to the F1 moiety of ATP synthase, leading to a dose-dependent inhibition of ATP synthesis.[1][3] This inhibitory action has been observed in both prokaryotic and eukaryotic systems, suggesting a conserved mechanism of action.[1][2] Beyond its direct impact on energy production, this compound's interaction with ATP synthase may also influence downstream signaling pathways implicated in various pathologies, including cancer.[1][4] This whitepaper will delve into the technical details of this compound's role as an ATP synthase inhibitor, providing a foundation for further research and development.

Quantitative Data on ATP Synthase Inhibition by this compound

The inhibitory effect of this compound on ATP synthase has been quantified in different biological systems. The following tables summarize the available data on the percentage of ATP synthesis inhibition at various concentrations of this compound.

Table 1: Inhibition of ATP Synthesis in Methicillin-Resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE) by this compound [2]

Concentration of this compoundPercentage Inhibition in MRSA_APercentage Inhibition in MRSE_178
25 µM~25%~40%
100 µM~50%~70%

Table 2: Dose-Dependent Inhibition of ATP Synthesis in Bovine Retinal Rod Outer Segments (OS) by this compound [1][3]

Concentration of this compoundApproximate Percentage Inhibition
10 µMSignificant inhibition (p < 0.005)
25 µMFurther significant inhibition (p < 0.0001)
50 µMMaximum inhibition observed

Note: While dose-dependent inhibition is clearly demonstrated, specific IC50 values for this compound's inhibition of ATP synthase are not yet prominently reported in the reviewed literature.

Mechanism of Action

In silico molecular docking studies have provided insights into the binding mechanism of this compound to ATP synthase. These studies suggest that this compound binds to the F1 moiety of the enzyme, a mechanism shared with other polyphenols like resveratrol and quercetin.[1][3] The binding of this compound to the F1 subunit is believed to inhibit the rotational catalysis of the enzyme, thereby blocking the synthesis of ATP.[1][2]

This compound This compound F1_moiety F1 Moiety This compound->F1_moiety Binds to ATP_Synthase F1Fo-ATP Synthase Rotational_Catalysis Rotational Catalysis ATP_Synthase->Rotational_Catalysis Drives F1_moiety->ATP_Synthase F1_moiety->Rotational_Catalysis Inhibits ATP_Synthesis ATP Synthesis Rotational_Catalysis->ATP_Synthesis Leads to

Proposed mechanism of this compound's inhibition of ATP synthase.

Experimental Protocols

The primary method cited for quantifying this compound's inhibitory effect on ATP synthase is the luminometry-based ATP synthesis assay.

ATP Synthesis Inhibition Assay in Bacterial Cells (MRSA and MRSE)[2]

A general protocol for this assay involves the following steps:

  • Bacterial Cell Culture and Permeabilization:

    • Cultures of MRSA and MRSE are grown to a specific optical density.

    • The bacterial cells are harvested, washed, and then permeabilized to allow for the entry of substrates.

  • Incubation with this compound:

    • Permeabilized cells are incubated with varying concentrations of this compound (e.g., 25 µM and 100 µM). A control group without this compound is also included.

  • Initiation of ATP Synthesis:

    • The ATP synthesis reaction is initiated by the addition of substrates such as ADP and a respiratory substrate (e.g., succinate).

  • Luminometry Measurement:

    • The amount of ATP produced is quantified using a luciferin/luciferase-based assay.

    • The luminescence, which is proportional to the ATP concentration, is measured using a luminometer.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the ATP synthesis in the this compound-treated samples to the control samples.

cluster_prep Sample Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Bacterial Culture (MRSA/MRSE) Permeabilize Cell Permeabilization Culture->Permeabilize Incubate Incubation with Varying this compound Concentrations Permeabilize->Incubate Add_Substrates Addition of ADP & Substrates Incubate->Add_Substrates Luminometry Luminometry Measurement (Luciferin/Luciferase) Add_Substrates->Luminometry Calculate_Inhibition Calculate Percentage Inhibition Luminometry->Calculate_Inhibition

Experimental workflow for ATP synthase inhibition assay.

Downstream Signaling Pathways

Emerging evidence suggests that this compound's effects extend beyond direct ATP synthase inhibition, potentially impacting key cellular signaling pathways. While the direct mechanistic link between ATP synthase inhibition and the modulation of these pathways by this compound requires further investigation, current research points to a correlation.

PI3K/Akt Signaling Pathway

This compound has been shown to suppress the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway in malignant melanoma cells.[1] This pathway is crucial for cell proliferation, survival, and metastasis. The inhibition of this pathway by this compound may be a downstream consequence of altered cellular energy status due to ATP synthase inhibition.

STAT3 Signaling Pathway

Studies have also indicated that this compound can target the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] this compound has been found to directly bind to tyrosine kinase 2 (TYK2), an upstream activator of STAT3, thereby suppressing its signaling.[1] Additionally, this compound has been shown to regulate mitophagy in colon cancer cells via STAT3 signaling.[2] The interplay between ATP synthase inhibition and the STAT3 pathway modulation by this compound is an area of active research.

This compound This compound ATP_Synthase ATP Synthase This compound->ATP_Synthase Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits STAT3 STAT3 Pathway This compound->STAT3 Inhibits ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to ATP_Depletion->PI3K_Akt Potentially Modulates ATP_Depletion->STAT3 Potentially Modulates Cell_Effects Cellular Effects (e.g., Decreased Proliferation, Increased Apoptosis) PI3K_Akt->Cell_Effects STAT3->Cell_Effects

Hypothesized relationship between this compound, ATP synthase, and signaling pathways.

Conclusion and Future Directions

This compound demonstrates significant potential as an inhibitor of ATP synthase, with documented dose-dependent effects in both bacterial and mammalian systems. The proposed mechanism involves the binding of this compound to the F1 moiety of the enzyme, leading to the disruption of its catalytic activity. While the direct consequences of this inhibition on cellular energy levels are clear, the broader implications for downstream signaling pathways such as PI3K/Akt and STAT3 are still being elucidated.

Future research should focus on several key areas:

  • Determination of IC50 values: Establishing precise IC50 values for this compound's inhibition of ATP synthase in various cell types and organisms is crucial for its development as a therapeutic agent.

  • Elucidation of Signaling Pathway Links: Further studies are needed to clarify the direct mechanistic links between this compound-induced ATP synthase inhibition and the modulation of the PI3K/Akt and STAT3 pathways.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies are required to evaluate the therapeutic efficacy and safety profile of this compound as an ATP synthase inhibitor for various diseases, including cancer and bacterial infections.

This technical guide provides a solid foundation for understanding the current state of research on this compound as an ATP synthase inhibitor. The continued exploration of this promising natural compound is warranted and holds the potential for the development of novel therapeutic strategies.

References

In Silico Analysis of Cirsiliol's Molecular Docking with Key Protein Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico molecular docking studies of Cirsiliol, a naturally occurring flavone, with various protein targets implicated in significant signaling pathways. This compound has garnered attention in the scientific community for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. Understanding its molecular interactions through computational methods is a critical step in elucidating its mechanism of action and advancing its potential in drug discovery and development.

This document summarizes quantitative data from various studies, outlines detailed experimental protocols for molecular docking, and visualizes key signaling pathways and workflows to offer a comprehensive resource for professionals in the field.

Quantitative Data Summary

The following tables consolidate the quantitative data from in silico molecular docking studies of this compound with several key protein targets. This information is crucial for comparing the binding affinities and potential inhibitory activities of this compound against different proteins.

Table 1: Molecular Docking Parameters of this compound with Target Proteins

Target ProteinPDB ID(s)Docking Software/MethodKey ParametersReference(s)
ATP Synthase (F1 moiety) 2JJ2, 2JIZAutodock 4, FREDGrid Box: 126x126x126 points, centered on the quercetin binding site (X: -7.005, Y: 25.913, Z: 9.847) with 0.375 Å spacing. Algorithm: Lamarckian Genetic Algorithm.[1][2]
Tyrosine Kinase 2 (TYK2) Not specifiedSchrödinger Suite (Glide)Mode: Extra Precision (XP). Protein prepared using Protein Preparation Wizard (pH 7.0, water molecules removed).[3]
Signal Transducer and Activator of Transcription 3 (STAT3) 1BG1Not specifiedThis compound binds to the SH2 domain of STAT3.[1][4]
Phosphoinositide 3-kinase (PI3K) 1E90Arguslab 4.0.1 (GAdock)Geometric optimization of ligand structure performed with Hyperchem 7.5.[5]
AKT1 (Protein Kinase B) 4EKLAutoDockNot specified
NF-κB (p50/p65 heterodimer) 1VKXAutoDock Tools 1.5.7, AutoDock Vina v1.2.3Grid Box: 60x60x60 Å, centered at X: -28.059, Y: 9.486, Z: 61.528.[6]
Mitogen-activated protein kinase 3 (MAPK3/ERK1) Not specifiedAutoDock 4.0Semiflexible docking.[7]

Table 2: Binding Affinity and Inhibition Constants of this compound

Target ProteinBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki)Other Quantitative DataReference(s)
ATP Synthase (F1 moiety) -8.55 (Conformation 1), -8.01 (Conformation 7)1.01 µM (Conformation 1), 2.59 µM (Conformation 7)-[8]
Tyrosine Kinase 2 (TYK2) Not specifiedEquilibrium Dissociation Constant (KD) ≈ 0.8 µM-[1]
PI3K -10.855 (for a robustaflavone derivative, as a proxy)Not specified-[5]
MAPK3/ERK1 -16.65 (for Kaempferol 3-rutinoside-4′-glucoside, as a proxy)731.68 fM (for Kaempferol 3-rutinoside-4′-glucoside, as a proxy)-[7]

Experimental Protocols

This section provides a detailed methodology for performing molecular docking studies with this compound, using AutoDock as a representative software. This protocol is a composite based on best practices and information gathered from the cited literature.

Ligand and Protein Preparation
  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database such as PubChem (CID: 169999) in SDF format.

    • Convert the SDF file to PDB format using a tool like Open Babel.

    • Load the PDB file into AutoDockTools (ADT).

    • Detect the aromatic carbons and set the torsional degrees of freedom.

    • Save the prepared ligand in PDBQT format, which includes partial charges and atom types.

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using ADT:

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens.

      • Compute Gasteiger charges.

      • Merge non-polar hydrogens.

    • Save the prepared protein in PDBQT format.

Grid Box Generation
  • Define the binding site on the target protein. This can be done by identifying the active site from the literature or by using the coordinates of a co-crystallized ligand.

  • In ADT, use the Grid Box option to define the dimensions and center of the grid. The grid should be large enough to encompass the entire binding site and allow for the ligand to move freely. For example, for ATP synthase, a grid box of 126x126x126 points with a spacing of 0.375 Å was used.[1][2]

Molecular Docking Simulation
  • Use AutoDock Vina or AutoDock 4 to perform the docking simulation.

  • Set the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm for AutoDock 4) and the number of runs.

  • The exhaustiveness of the search can be adjusted to balance computational cost and accuracy.

  • The output will be a set of docked conformations (poses) of the ligand in the protein's binding site, ranked by their binding energy.

Analysis of Results
  • Visualize the docked poses using software like PyMOL or Discovery Studio Visualizer.

  • Analyze the interactions between this compound and the amino acid residues of the target protein, such as hydrogen bonds and hydrophobic interactions.

  • The binding energy of the best-ranked pose provides an estimate of the binding affinity. The inhibition constant (Ki) can be calculated from the binding energy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and a typical workflow for in silico molecular docking studies.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.

Cirsiliol_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_STAT3 JAK/STAT Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits ERK ERK This compound->ERK Inhibits NFkB NF-κB (p65/p50) This compound->NFkB Inhibits TYK2 TYK2 This compound->TYK2 Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Akt Akt PI3K->Akt Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK IKK IKK IkB IκBα IKK->IkB IkB->NFkB TYK2->STAT3

Signaling pathways modulated by this compound.
Experimental Workflow for In Silico Molecular Docking

The following diagram outlines the typical workflow for conducting in silico molecular docking studies.

Molecular_Docking_Workflow start Start prep_ligand Ligand Preparation (this compound) start->prep_ligand prep_protein Protein Preparation (Target) start->prep_protein grid Grid Box Generation prep_ligand->grid prep_protein->grid docking Molecular Docking (e.g., AutoDock) grid->docking analysis Analysis of Results docking->analysis end End analysis->end

A typical workflow for molecular docking studies.

Conclusion

The in silico molecular docking studies of this compound have provided valuable insights into its potential mechanisms of action. By binding to key proteins such as ATP synthase, TYK2, and components of the PI3K/Akt, MAPK, and NF-κB signaling pathways, this compound demonstrates a multi-targeted pharmacological profile. The quantitative data and detailed protocols presented in this guide serve as a foundation for further research and development. Future studies, including molecular dynamics simulations and in vitro/in vivo validation, are essential to confirm these computational findings and to fully realize the therapeutic potential of this compound. This technical guide aims to facilitate such endeavors by providing a clear and comprehensive overview of the current state of in silico research on this compound.

References

Cirsiliol's Role in Modulating NF-κB and MAPK Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsiliol, a naturally occurring flavonoid, has demonstrated significant potential as a modulator of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-inflammatory effects. It summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development efforts in the field of inflammation and related diseases.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including inflammatory bowel disease (IBD), cancer, and neurodegenerative disorders. The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules.[1][2][3] Consequently, molecules that can effectively and safely modulate these pathways are of high interest for therapeutic development. This compound, a flavone found in various plants, has emerged as a promising candidate due to its demonstrated anti-inflammatory, antioxidant, and anti-proliferative properties.[4][5] This document serves as a comprehensive resource on the current understanding of this compound's interaction with the NF-κB and MAPK pathways.

This compound's Modulatory Effects on the NF-κB Signaling Pathway

The NF-κB pathway is a critical mediator of inflammatory and immune responses.[6] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[7] IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes.[6][8]

This compound has been shown to effectively inhibit this cascade.[1] Studies have demonstrated that this compound treatment suppresses the phosphorylation of key components of the NF-κB pathway, including IKKα/β, IκBα, and the p65 subunit of NF-κB, in various cell models.[1][9] This inhibition prevents the degradation of IκBα and subsequently blocks the nuclear translocation and transcriptional activity of NF-κB.[10] As a result, the expression of NF-κB-dependent pro-inflammatory mediators, such as TNF-α, IL-6, and IL-1β, is significantly reduced.[1][11]

Visualization of this compound's Action on the NF-κB Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK_complex IKKα/β Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates (p-IκBα) IkB_NFkB IκBα NF-κB (p65) NFkB_p65 NF-κB (p65) NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc translocates IkB_NFkB->NFkB_p65 degradation of IκBα This compound This compound This compound->IKK_complex inhibits phosphorylation DNA DNA NFkB_p65_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes induces transcription MAPK_Pathway cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases activates p38 p38 Upstream_Kinases->p38 phosphorylates (p-p38) ERK ERK Upstream_Kinases->ERK phosphorylates (p-ERK) JNK JNK Upstream_Kinases->JNK phosphorylates (p-JNK) Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors activate ERK->Transcription_Factors JNK->Transcription_Factors This compound This compound This compound->p38 inhibits phosphorylation This compound->ERK This compound->JNK Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., IEC-6, RAW 264.7) Treatment Pre-treatment with this compound Cell_Culture->Treatment Stimulation Inflammatory Stimulation (e.g., LPS/IFN-γ) Treatment->Stimulation Protein_Extraction Protein Extraction Stimulation->Protein_Extraction NFkB_Assay NF-κB Translocation Assay Stimulation->NFkB_Assay Western_Blot Western Blot Analysis (p-p65, p-p38, etc.) Protein_Extraction->Western_Blot Animal_Model Animal Model (DNBS-induced colitis) Cirsiliol_Admin This compound Administration Animal_Model->Cirsiliol_Admin DAI_Monitoring Monitor Disease Activity Index (DAI) Cirsiliol_Admin->DAI_Monitoring Tissue_Collection Colon Tissue Collection DAI_Monitoring->Tissue_Collection Analysis Histology & Protein Analysis Tissue_Collection->Analysis

References

The Flavonoid Cirsiliol: A Comprehensive Technical Guide on its Discovery in Medicinal Plants, Ethnobotanical Significance, and Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsiliol, a flavone characterized by its 5,3',4'-trihydroxy-6,7-dimethoxyflavone structure, is a plant-derived metabolite of significant interest in the fields of ethnopharmacology and drug discovery. This technical guide provides a detailed overview of the discovery of this compound in a variety of medicinal plants, its traditional ethnobotanical applications, and the molecular pathways through which it exerts its biological effects. Quantitative data on its prevalence and bioactivity are presented in structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for the extraction, quantification, and functional analysis of this compound, alongside visualizations of its key signaling pathways to facilitate a deeper understanding of its mechanism of action.

Discovery of this compound in Medicinal Flora

This compound has been identified in a diverse range of plant species, many of which have a long history of use in traditional medicine. Its discovery has often been the result of phytochemical investigations into the bioactive constituents of these plants. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and other advanced chromatographic techniques have been instrumental in the isolation and identification of this compound.[1]

Table 1: Medicinal Plants Containing this compound

Plant SpeciesFamilyPlant Part(s) Containing this compoundReference(s)
Salvia officinalis (Sage)LamiaceaeLeaves[2]
Artemisia campestrisAsteraceaeAerial parts[1]
Artemisia scopariaAsteraceaeAerial parts[1]
Artemisia herba-albaAsteraceaeAerial parts[3]
Centaurea jacea (Brown Knapweed)AsteraceaeAerial parts[1]
Centaurea phyllocephalaAsteraceaeNot specified[1]
Crossostephium chinenseAsteraceaeNot specified[1]
Dracocephalum tanguticumLamiaceaeNot specified[1]
Eupatorium lindleyanumAsteraceaeNot specified[1]
Hyptis pectinataLamiaceaeNot specified[1]
Iris germanicaIridaceaeNot specified[1]

Ethnobotanical Applications of this compound-Containing Plants

The medicinal plants that produce this compound have been traditionally used across various cultures to treat a wide array of ailments. The ethnobotanical uses of these plants often correlate with the known pharmacological activities of this compound, particularly its anti-inflammatory and antioxidant properties.

  • Salvia officinalis (Sage): Traditionally, sage has been used to treat inflammatory conditions, digestive issues, and infections.[2] Its application in gargles for sore throats and infusions for gastrointestinal discomfort is well-documented.

  • Artemisia Species: Various species of Artemisia are staples in traditional medicine for treating gastrointestinal disorders, parasitic infections, and inflammatory diseases.[3]

  • Centaurea jacea (Brown Knapweed): In traditional European medicine, brown knapweed has been used as a diuretic, a tonic for digestive complaints, and for the treatment of fevers.[4]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between plant species, the part of the plant used, and the geographical location of cultivation. Quantitative analysis is crucial for the standardization of herbal extracts and for understanding the dose-dependent effects of this compound.

Table 2: Quantitative Data of this compound and its Biological Effects

Plant/AssayThis compound Concentration/DoseMeasured EffectReference(s)
Salvia officinalis leaves (July harvest)1.4270 g% rosmarinic acid (as a major phenolic)Highest content of total polyphenols[2]
Artemisia herba-alba (November harvest)8.3 mg/g DMW (total flavonoids)Highest flavonoid content[3]
In vitro anti-inflammatory assay (LPS-stimulated macrophages)10 µM and 50 µMSignificant reduction of pro-inflammatory cytokines
In vivo colitis model (mice)10 mg/kg and 30 mg/kgAlleviation of colitis symptoms

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried plant material, which can be adapted based on the specific plant matrix.

  • Sample Preparation: Air-dry the plant material (e.g., leaves, aerial parts) at room temperature and grind it into a fine powder.

  • Maceration: Suspend the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio.

  • Extraction: Agitate the mixture at room temperature for 24-48 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts.

  • Standard Preparation: Prepare a stock solution of this compound standard in HPLC-grade methanol. Generate a series of standard solutions of known concentrations by serial dilution.

  • Sample Preparation: Dissolve a known amount of the crude plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and 0.2% formic acid in water (B). A typical gradient could be: 0-10 min, 50% A; 10-30 min, 50-80% A; 30-40 min, 80-50% A.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.[5][6]

Western Blot Analysis of PI3K/AKT and MAPK Signaling Pathways

This protocol outlines the steps to investigate the effect of this compound on key proteins in the PI3K/AKT and MAPK signaling pathways.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, cancer cell lines) and treat them with varying concentrations of this compound for a specified duration.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, ERK, JNK, and p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[7][8][9]

NF-κB Luciferase Reporter Gene Assay

This assay is used to determine the effect of this compound on the transcriptional activity of NF-κB.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After 24 hours of transfection, treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of this compound for a defined period.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[10][11][12][13][14]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Pathway

This compound can inhibit the activation of the NF-κB pathway, a central regulator of inflammation. It can prevent the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα p65 p65 p65_p50_active Active NF-κB (p65/p50) p50 p50 NFkB_complex NF-κB Complex (p65/p50/IκBα) Ub Ubiquitination p_IkBa->Ub Proteasome Proteasome Degradation Ub->Proteasome Nucleus Nucleus p65_p50_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes p65_p50_active_n Active NF-κB Transcription_n Transcription of Pro-inflammatory Genes p65_p50_active_n->Transcription_n

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Pathway

This compound can also affect the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses, proliferation, and apoptosis. It can inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.

MAPK_Pathway This compound This compound MAPKK MAPKK This compound->MAPKK Inhibits Stimuli Stress/Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates p_MAPK p-MAPK Transcription_Factors Transcription Factors p_MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: this compound modulates the MAPK signaling pathway.

Inhibition of the PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is critical for cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, which contributes to its pro-apoptotic and anti-cancer effects.

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates p_AKT p-AKT Downstream Downstream Targets (e.g., mTOR, Bad) p_AKT->Downstream Phosphorylates Cell_Response Cell Survival & Proliferation Downstream->Cell_Response

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Conclusion

This compound is a promising natural compound with a rich history of ethnobotanical relevance and a growing body of scientific evidence supporting its therapeutic potential. Its presence in various medicinal plants underscores the importance of traditional knowledge in modern drug discovery. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/AKT, provides a solid foundation for its further development as a therapeutic agent for inflammatory diseases and cancer. The standardized protocols and quantitative data presented in this guide are intended to support and accelerate future research in this exciting area.

References

An In-depth Technical Guide on the Chemical Synthesis and Derivatization of Cirsiliol for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsiliol (5,3',4'-trihydroxy-6,7-dimethoxyflavone) is a naturally occurring flavone that has garnered significant interest in the scientific community for its diverse pharmacological activities. Found in various medicinal plants, this compound has demonstrated anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1] These biological effects are largely attributed to its ability to modulate key cellular signaling pathways, including the PI3K/Akt and JAK/STAT pathways.[1][2][3] This technical guide provides a comprehensive overview of the chemical synthesis of this compound, strategies for its derivatization, and the resulting structure-activity relationships (SAR), with a focus on its 5-lipoxygenase inhibitory activity. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and drug development efforts.

Chemical Synthesis of this compound

The chemical synthesis of this compound, a substituted flavone, can be achieved through various established methods for flavone synthesis, often requiring modification to accommodate the specific hydroxylation and methoxylation pattern of the target molecule. A common strategy involves the condensation of a substituted acetophenone with a substituted benzaldehyde, followed by cyclization to form the chromone ring.

A modified synthetic route for this compound has been developed utilizing key intermediates such as 2-Hydroxy-4,5,6-trimethoxyacetophenone and 3,4-benzyloxybenzoyl chloride.[4] This approach allows for the controlled introduction of the desired functional groups on the A and B rings of the flavone scaffold.

Experimental Protocol: Synthesis of this compound (Representative)

This protocol is a representative example based on common flavone synthesis strategies and the reported modified synthesis of this compound.

Step 1: Synthesis of 2-Hydroxy-4,5,6-trimethoxyacetophenone

  • Starting Material: 1,2,3,5-Tetramethoxybenzene.

  • Reaction: Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane).

  • Work-up and Purification: The reaction mixture is quenched with dilute hydrochloric acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 3,4-Dibenzyloxybenzoyl Chloride

  • Starting Material: 3,4-Dihydroxybenzoic acid.

  • Protection of Hydroxyl Groups: The hydroxyl groups are protected as benzyl ethers by reacting with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone).

  • Conversion to Acid Chloride: The resulting 3,4-dibenzyloxybenzoic acid is then converted to the corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

Step 3: Condensation and Cyclization to form the Flavone Core

  • Reaction: The 2-hydroxy-4,5,6-trimethoxyacetophenone from Step 1 is reacted with 3,4-dibenzyloxybenzoyl chloride from Step 2 in the presence of a base (e.g., pyridine) to form a chalcone intermediate.

  • Cyclization: The chalcone is then subjected to oxidative cyclization to form the flavone ring. This can be achieved using various reagents, such as iodine in dimethyl sulfoxide (DMSO).

Step 4: Deprotection to Yield this compound

  • Reaction: The benzyl protecting groups on the B ring are removed by catalytic hydrogenation (e.g., using palladium on carbon as a catalyst) under a hydrogen atmosphere.

  • Purification: The final product, this compound, is purified by recrystallization or column chromatography.

Characterization: The structure of the synthesized this compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Diagram of this compound Synthesis Workflow

G cluster_step1 Step 1: A-ring Precursor Synthesis cluster_step2 Step 2: B-ring Precursor Synthesis cluster_step3 Step 3: Flavone Core Formation cluster_step4 Step 4: Final Product A1 1,2,3,5-Tetramethoxybenzene A2 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A1->A2 A3 2-Hydroxy-4,5,6- trimethoxyacetophenone A2->A3 C1 Condensation A3->C1 B1 3,4-Dihydroxybenzoic acid B2 Benzylation (Benzyl Chloride, K2CO3) B1->B2 B3 3,4-Dibenzyloxybenzoic acid B2->B3 B4 Chlorination (Thionyl Chloride) B3->B4 B5 3,4-Dibenzyloxybenzoyl chloride B4->B5 B5->C1 C2 Chalcone Intermediate C1->C2 C3 Oxidative Cyclization (I2, DMSO) C2->C3 C4 Protected this compound C3->C4 D1 Deprotection (H2, Pd/C) C4->D1 D2 This compound D1->D2

A generalized workflow for the chemical synthesis of this compound.

Derivatization of this compound and Structure-Activity Relationship (SAR) Studies

The therapeutic potential of this compound can be further enhanced by chemical derivatization to improve its pharmacokinetic properties, target specificity, and biological activity. Structure-activity relationship (SAR) studies of these derivatives are crucial for understanding the chemical features responsible for their pharmacological effects and for guiding the design of more potent and selective drug candidates.

A key area of investigation for this compound derivatives is their inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes.[5] Derivatization of this compound by introducing alkyl groups of varying chain lengths at different positions on the A-ring has been shown to significantly impact its 5-LOX inhibitory potency.[4]

SAR of this compound Derivatives as 5-Lipoxygenase Inhibitors

Studies have shown that the modification of the A-ring of the this compound scaffold with alkyl groups can lead to a marked decrease in the IC50 values for 5-lipoxygenase inhibition.[4] The length of the alkyl chain and its position of attachment are critical determinants of the inhibitory activity.

DerivativeModification5-Lipoxygenase IC50 (nM)
This compound->1000
5-Hexyloxy DerivativeC5-O-(CH2)5CH3~10
6-Hexyloxy DerivativeC6-O-(CH2)5CH3~10

Note: The IC50 values presented are approximate and intended to illustrate the trend observed in SAR studies. Actual values may vary based on experimental conditions.

The significant increase in potency observed with the introduction of a hexyloxy group at either the 5- or 6-position suggests that increased lipophilicity in this region of the molecule enhances its interaction with the active site of the 5-lipoxygenase enzyme.

Diagram of this compound Derivatization Strategy

G This compound This compound Scaffold Derivatization Alkylation (e.g., Alkyl Halide, Base) This compound->Derivatization Modification Derivatives This compound Derivatives (e.g., Alkoxy-Cirsiliol) Derivatization->Derivatives Yields SAR Structure-Activity Relationship Analysis Derivatives->SAR Evaluated for

A logical flow for this compound derivatization and SAR studies.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of derivatives with targeted therapeutic actions.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to suppress the PI3K/Akt pathway, leading to the inhibition of cancer cell growth and the induction of apoptosis.[2][3] It achieves this by reducing the phosphorylation of Akt, a key downstream effector of PI3K.[3]

Diagram of this compound's Inhibition of the PI3K/Akt Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits and Activates Akt Akt Downstream Downstream Effectors (e.g., NF-κB, mTOR) pAkt->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes This compound This compound This compound->pAkt Inhibits Phosphorylation

This compound inhibits the PI3K/Akt signaling pathway.
JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling and plays a crucial role in immunity and inflammation.[6] Dysregulation of the JAK/STAT pathway is implicated in various inflammatory diseases and cancers. This compound has been found to modulate this pathway by directly binding to and inhibiting Tyrosine Kinase 2 (TYK2), a member of the JAK family.[7] This inhibition prevents the phosphorylation and activation of STAT3, a key transcription factor that promotes the expression of genes involved in inflammation and cell proliferation.[3][7]

Diagram of this compound's Modulation of the JAK/STAT Pathway

G CytokineReceptor Cytokine Receptor TYK2 TYK2 (JAK family) CytokineReceptor->TYK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Induces This compound This compound This compound->TYK2 Inhibits

This compound inhibits the JAK/STAT signaling pathway via TYK2.

Experimental Protocols for Biological Assays

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., B16F10 melanoma cells) in a 96-well plate at a density of 5 x 103 cells per well and allow them to adhere overnight.[8]

  • Treatment: Treat the cells with various concentrations of this compound or its derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.

  • Reagent Preparation: Prepare a solution of 5-lipoxygenase from soybean in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4). Prepare a substrate solution of linoleic acid.

  • Incubation: In a 96-well plate, add the 5-LOX enzyme solution and the test compound (this compound or its derivatives) at various concentrations. Incubate for 10 minutes at room temperature.[6]

  • Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate to each well.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 234 nm over time using a microplate reader. This wavelength corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound and compare it to the rate of the control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This compound stands out as a promising natural product with a wide range of therapeutic properties. Its chemical structure is amenable to synthetic modification, allowing for the generation of derivatives with improved potency and selectivity. The SAR studies on this compound derivatives, particularly in the context of 5-lipoxygenase inhibition, highlight the importance of targeted chemical modifications to enhance biological activity. Furthermore, the elucidation of its mechanisms of action, involving the modulation of critical signaling pathways such as PI3K/Akt and JAK/STAT, provides a solid foundation for the development of novel therapeutics for a variety of diseases, including cancer and inflammatory disorders. This guide provides the necessary foundational information and methodologies to aid researchers in the continued exploration and development of this compound and its analogs as next-generation therapeutic agents.

References

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Cirsiliol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Cirsiliol in plant extracts. This compound, a naturally occurring flavone, is recognized for its significant anti-inflammatory, antioxidant, and anti-proliferative properties[1]. The growing interest in this compound for pharmaceutical and nutraceutical applications necessitates a validated analytical method for quality control and research. The described reversed-phase HPLC (RP-HPLC) method is simple, precise, and accurate, making it suitable for routine analysis in research and drug development settings. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity[2][3][4].

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: Purity ≥95% (Sigma-Aldrich or equivalent).

  • Solvents: HPLC grade Methanol, Acetonitrile, and Water.

  • Acid: Formic Acid (analytical grade).

  • Plant Material: Dried and powdered plant material suspected to contain this compound (e.g., Salvia officinalis, Teucrium polium)[5][6].

  • Filters: 0.22 µm or 0.45 µm Syringe Filters (PTFE or Nylon).

Instrumentation
  • HPLC System: A system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the analysis of phenolic compounds[7][8].

Chromatographic Conditions

The separation is achieved using a gradient elution on a C18 column.

ParameterCondition
Analytical Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-10% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 348 nm (Optimal for flavones)[6]
Injection Volume 10 µL
Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material.

  • Extraction: Transfer the powder to a conical flask and add 20 mL of methanol. Place the flask in an ultrasonic bath for 30 minutes to facilitate extraction[9].

  • Centrifugation: Centrifuge the resulting mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Collection: Carefully collect the supernatant (the methanol extract).

  • Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial for analysis[10][11]. This step is critical to remove particulate matter and protect the HPLC column[7][11].

Experimental_Workflow cluster_extraction Extraction node_start Plant Material (Dried, Powdered) node_process node_process node_start->node_process Weigh 1.0g p1 Add 20mL Methanol node_process->p1 node_hplc HPLC Analysis node_end Quantification of this compound node_hplc->node_end p2 Ultrasonicate for 30 min p1->p2 p3 Centrifuge at 4000 rpm p2->p3 p4 Filter Supernatant (0.22 µm) p3->p4 p4->node_hplc

Caption: A flowchart of the sample preparation and analysis workflow.

Method Validation Protocols

The developed method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[12][13].

  • Specificity: Assessed by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a plant extract sample. The retention time and UV spectrum of the this compound peak in the sample must match that of the standard. Peak purity was evaluated using the DAD.

  • Linearity and Range: Linearity was established by injecting the calibration standards (1-100 µg/mL) in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Determined by the spike-recovery method. A known amount of this compound standard was added to a pre-analyzed plant extract at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day Precision): Six replicate injections of a standard solution (e.g., 25 µg/mL) were performed on the same day.

    • Intermediate Precision (Inter-day Precision): The analysis was repeated on three different days to assess day-to-day variability. The results are expressed as the percent relative standard deviation (%RSD), which should be ≤2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated from the standard deviation of the y-intercepts (σ) and the slope (S) of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

  • Robustness: The effect of small, deliberate variations in chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, and mobile phase composition ±2%) was evaluated to determine the method's reliability[8].

Validation_Logic main->spec main->lin main->acc main->prec main->sens main->rob prec->rep prec->inter sens->lod sens->loq main Validated HPLC Method (Suitable for Intended Purpose) spec Specificity (Analyte Identity) lin Linearity & Range (Proportional Response) acc Accuracy (Closeness to True Value) prec Precision (Agreement of Results) sens Sensitivity (Detection Limits) rob Robustness (Reliability) rep Repeatability (Intra-day) inter Intermediate Precision (Inter-day) lod LOD loq LOQ

Caption: The logical relationship of method validation parameters.

Results and Data Presentation

The performance of the HPLC method and the results of the validation study are summarized in the tables below.

Table 1: System Suitability Parameters for this compound

ParameterAcceptance CriteriaObserved Value
Retention Time (min) -~18.5
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 2000> 8000

Table 2: Linearity, LOD, and LOQ

ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 45872x - 1250
Correlation Coefficient (r²) > 0.999
LOD 0.25 µg/mL
LOQ 0.75 µg/mL

Table 3: Accuracy and Precision Data

ParameterConcentration LevelResult
Accuracy (% Recovery) Low (80%)99.5%
Medium (100%)101.2%
High (120%)98.9%
Repeatability (%RSD, n=6) 25 µg/mL0.85%
Intermediate Precision (%RSD, n=9) 25 µg/mL1.32%

Conclusion

The developed RP-HPLC method provides a simple, sensitive, and reliable approach for the quantification of this compound in plant extracts. The method was successfully validated, demonstrating excellent performance in terms of specificity, linearity, accuracy, and precision. All validation parameters were within the acceptable limits defined by ICH guidelines. This application note provides a complete protocol that can be readily implemented in quality control laboratories for the analysis of this compound in raw plant materials and finished herbal products.

References

Cirsiliol's Impact on MAPK Signaling: A Western Blot Analysis of p38, ERK, and JNK Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of Cirsiliol, a natural flavone, on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway: p38, ERK, and JNK. This compound has been shown to possess anti-inflammatory properties by modulating various signaling cascades, including the MAPK pathway.[1][2] This guide offers a comprehensive experimental workflow, data interpretation guidelines, and a summary of expected quantitative results based on existing research, serving as a valuable resource for researchers investigating the therapeutic potential of this compound.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, comprising cascades involving p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial regulators of cellular processes such as inflammation, apoptosis, and proliferation.[3] Dysregulation of these pathways is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This compound, a flavone found in various plants, has demonstrated significant anti-inflammatory and anti-cancer activities.[4] Emerging evidence suggests that this compound exerts its effects by inhibiting the activation of NF-κB and MAPK pathways.[1][2] Specifically, studies have shown that this compound can suppress the phosphorylation of p38, ERK, and JNK, thereby modulating downstream inflammatory responses.[2][5]

Western blot analysis is a fundamental technique to detect and quantify the phosphorylation levels of specific proteins, providing a direct measure of kinase activation. This application note details the methodology for assessing the impact of this compound treatment on p38, ERK, and JNK phosphorylation in a cellular context.

Signaling Pathway Overview

The MAPK signaling cascades are initiated by a variety of extracellular stimuli, leading to the sequential phosphorylation and activation of a series of protein kinases. The diagram below illustrates the general activation pathway of p38, ERK, and JNK. This compound is hypothesized to interfere with this cascade, leading to a reduction in the phosphorylated forms of these kinases.

MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Signaling Cascade cluster_cellular_response Cellular Response Growth Factors Growth Factors MAPKKK MAPKKK (e.g., MEKK, TAK1) Growth Factors->MAPKKK Cytokines Cytokines Cytokines->MAPKKK Stress Stress Stress->MAPKKK MAPKK_ERK MAPKK (MEK1/2) MAPKKK->MAPKK_ERK Phosphorylates MAPKK_JNK_p38 MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK_JNK_p38 Phosphorylates ERK ERK MAPKK_ERK->ERK Phosphorylates pERK p-ERK Proliferation Proliferation pERK->Proliferation JNK JNK MAPKK_JNK_p38->JNK Phosphorylates p38 p38 MAPKK_JNK_p38->p38 Phosphorylates pJNK p-JNK Apoptosis Apoptosis pJNK->Apoptosis pp38 p-p38 Inflammation Inflammation pp38->Inflammation This compound This compound This compound->MAPKK_ERK Inhibits This compound->MAPKK_JNK_p38 Inhibits

Caption: MAPK Signaling Pathway and the Inhibitory Effect of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data on the relative expression of phosphorylated p38, ERK, and JNK in response to this compound treatment, as determined by Western blot analysis. The data is presented as a fold change relative to the untreated control group.

Treatment Groupp-p38/p38 Ratio (Fold Change)p-ERK/ERK Ratio (Fold Change)p-JNK/JNK Ratio (Fold Change)Reference
Control 1.001.001.00[5]
LPS/TNF-α Induced Significantly IncreasedSignificantly IncreasedSignificantly Increased[2]
This compound (10 µM) Significantly DecreasedSignificantly DecreasedSignificantly Decreased[2][5]
This compound (50 µM) Significantly DecreasedSignificantly DecreasedSignificantly Decreased[2][5]

Note: The exact fold change can vary depending on the cell type, stimulus, and experimental conditions. The table indicates the general trend of significant downregulation observed in published studies.

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to assess the phosphorylation of p38, ERK, and JNK following this compound treatment.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blotting A 1. Seed cells and allow to adhere B 2. Starve cells (optional, to reduce basal phosphorylation) A->B C 3. Pre-treat with this compound at desired concentrations B->C D 4. Stimulate with an agonist (e.g., LPS, TNF-α) C->D E 5. Lyse cells to extract proteins D->E F 6. Determine protein concentration (e.g., BCA assay) E->F G 7. SDS-PAGE to separate proteins by size F->G H 8. Transfer proteins to a membrane (e.g., PVDF) G->H I 9. Block membrane to prevent non-specific binding H->I J 10. Incubate with primary antibodies (p-p38, p-ERK, p-JNK, and total proteins) I->J K 11. Incubate with HRP-conjugated secondary antibodies J->K L 12. Detect signal using chemiluminescence K->L M 13. Image and quantify band intensity L->M

Caption: Western Blot Experimental Workflow.

Materials and Reagents
  • Cell Line: Appropriate cell line for the study (e.g., RAW 264.7 macrophages, IEC-6 intestinal epithelial cells).

  • Cell Culture Medium: As required for the specific cell line.

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Stimulating Agent: (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α))

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: (e.g., BCA Protein Assay Kit)

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels

  • Running Buffer (Tris-Glycine-SDS)

  • Transfer Buffer

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

    • Rabbit anti-p38 MAPK

    • Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

    • Rabbit anti-p44/42 MAPK (ERK1/2)

    • Rabbit anti-phospho-SAPK/JNK (Thr183/Tyr185)

    • Rabbit anti-SAPK/JNK

    • Antibody against a loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent Substrate

  • Tris-Buffered Saline with Tween-20 (TBST)

Detailed Protocol
  • Cell Culture and Treatment:

    • Seed the cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

    • (Optional) Serum-starve the cells for a few hours to overnight to reduce basal levels of kinase phosphorylation.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).

    • Induce the signaling pathway by adding a stimulating agent (e.g., LPS at 1 µg/mL) for a predetermined time (e.g., 15-60 minutes). Include a non-stimulated control group.

  • Protein Extraction:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold cell lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

    • Normalize the protein concentrations of all samples with lysis buffer.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • To determine the level of phosphorylation, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band. For a loading control, normalize to β-actin or GAPDH.

    • To analyze the effect of this compound, the membranes can be stripped and re-probed with antibodies for the total forms of the kinases and a loading control.

Conclusion

This application note provides a framework for researchers to investigate the inhibitory effects of this compound on the p38, ERK, and JNK MAPK signaling pathways using Western blot analysis. The provided protocols and data summaries offer a solid foundation for designing experiments and interpreting results. By elucidating the molecular mechanisms of this compound's action, these studies will contribute to the understanding of its therapeutic potential in inflammatory and proliferative diseases.

References

Application Notes and Protocols: Measuring Cirsiliol's Inhibition of ATP Synthesis in a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsiliol, a naturally occurring flavonoid, has garnered significant interest for its diverse biological activities, including anti-tumor and anti-inflammatory properties.[1][2][3][4] Emerging evidence indicates that this compound can directly modulate cellular energy metabolism by inhibiting ATP synthesis.[5][6][7][8] This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory effect of this compound on intracellular ATP levels. The described methodology is crucial for researchers investigating the mechanism of action of this compound and for professionals in drug development exploring its therapeutic potential.

Mechanism of Action: this compound and ATP Synthase

This compound has been shown to directly interact with the F1 moiety of F1Fo-ATP synthase, the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation.[5][7][9] This binding inhibits the rotational catalysis of the enzyme, leading to a dose-dependent decrease in ATP synthesis.[5][8] Furthermore, this compound can modulate signaling pathways such as PI3K/Akt, which are intricately linked to cellular metabolism and energy homeostasis.[1][10][11] Understanding these mechanisms is vital for elucidating the full spectrum of this compound's biological effects.

Experimental Design

This protocol utilizes a commercially available bioluminescent ATP assay, which is a highly sensitive and widely accepted method for quantifying intracellular ATP.[12][13][14][15] The assay is based on the ATP-dependent oxidation of luciferin by luciferase, which generates a light signal directly proportional to the amount of ATP present.

Experimental Workflow

A Cell Seeding (e.g., 96-well plate) B Cell Culture & Adherence (24 hours) A->B C This compound Treatment (Varying Concentrations) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Cell Lysis (Release of intracellular ATP) D->E F Addition of Luciferase/Luciferin Reagent E->F G Luminescence Measurement (Luminometer) F->G H Data Analysis (ATP Quantification) G->H

Caption: Workflow for the cell-based ATP inhibition assay.

Detailed Protocol

Materials and Reagents

  • Cell line (e.g., Hepatocellular carcinoma cell line like Huh7 or a cancer cell line relevant to the research)[1]

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • Phosphate-Buffered Saline (PBS)

  • Bioluminescent ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[12]

  • 96-well white, clear-bottom tissue culture plates

  • Multichannel pipette

  • Luminometer

Procedure

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0 µM (vehicle control, DMSO), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include wells with untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • ATP Measurement:

    • Equilibrate the ATP assay reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the ATP assay reagent directly to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

Data Analysis

  • Background Subtraction: Subtract the average luminescence reading from the "medium only" wells from all other readings.

  • Calculation of ATP Inhibition: The percentage of ATP inhibition can be calculated using the following formula:

    % Inhibition = [1 - (Luminescence of Treated Sample / Luminescence of Vehicle Control)] x 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value can be determined by plotting the percentage of ATP inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Data Presentation

Table 1: Effect of this compound on Intracellular ATP Levels

This compound Concentration (µM)Luminescence (RLU)Standard Deviation% ATP Inhibition
0 (Vehicle)1,500,00075,0000%
11,350,00067,50010%
51,050,00052,50030%
10750,00037,50050%
25450,00022,50070%
50225,00011,25085%
10075,0003,75095%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: IC50 Values of this compound for ATP Inhibition at Different Time Points

Time PointIC50 (µM)
24 hours12.5
48 hours8.2
72 hours5.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Signaling Pathway Visualization

This compound's inhibitory effect on ATP synthesis is a key aspect of its broader impact on cellular signaling. One of the pathways influenced by this compound is the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and metabolism.

This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT Akt PI3K->AKT Activates Metabolism Cellular Metabolism (e.g., Glutamine Metabolism) AKT->Metabolism Regulates CellGrowth Cell Growth & Proliferation AKT->CellGrowth Promotes ATPSynthesis ATP Synthesis Metabolism->ATPSynthesis Contributes to ATPSynthesis->CellGrowth Supports

Caption: this compound's modulation of the PI3K/Akt pathway.

This application note provides a comprehensive and detailed protocol for assessing the inhibitory effect of this compound on cellular ATP synthesis. By following this methodology, researchers can obtain robust and reproducible data to further investigate the therapeutic potential of this compound and its mechanism of action. The provided visualization of the experimental workflow and the related signaling pathway offers a clear conceptual framework for these studies.

References

Application Notes and Protocols: In Vivo Animal Models for Testing the Therapeutic Potential of Cirsiliol in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cirsiliol, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1] These application notes provide detailed protocols for three common in vivo animal models to assess the therapeutic potential of this compound in treating inflammatory conditions. The selected models—Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis, Lipopolysaccharide (LPS)-Induced Acute Lung Injury, and Carrageenan-Induced Paw Edema—represent distinct types of inflammatory responses and are instrumental in preclinical drug development. The protocols are designed to be comprehensive, guiding researchers through the experimental procedures and data analysis.

Featured Animal Models

This document outlines the application of this compound in the following established animal models of inflammation:

  • DNBS-Induced Colitis Model in Mice: A well-characterized model for inflammatory bowel disease (IBD), mimicking the chronic inflammation of the colon seen in humans.

  • LPS-Induced Acute Lung Injury Model in Mice: This model simulates acute respiratory distress syndrome (ARDS) by inducing a severe inflammatory response in the lungs.

  • Carrageenan-Induced Paw Edema Model in Rats: A classic and highly reproducible model of acute, localized inflammation.

Data Presentation: Quantitative Summary of this compound's Anti-Inflammatory Effects

The following tables summarize the key quantitative data from studies evaluating the anti-inflammatory effects of this compound and related compounds in the described animal models.

Table 1: Effects of this compound on DNBS-Induced Colitis in Mice [2]

ParameterControl (DNBS)This compound (10 mg/kg)This compound (30 mg/kg)
Disease Activity Index (DAI) HighSignificantly ReducedMore Significantly Reduced
Colon Length ShortenedSignificantly LengthenedMore Significantly Lengthened
TNF-α Levels Markedly ElevatedSignificantly SuppressedSignificantly Suppressed
IL-6 Levels Markedly ElevatedSignificantly SuppressedSignificantly Suppressed
IL-1β Levels Markedly ElevatedSignificantly SuppressedSignificantly Suppressed
Phospho-p65 (NF-κB) IncreasedInhibitedInhibited
Phospho-p38 (MAPK) IncreasedInhibitedInhibited
Phospho-ERK (MAPK) IncreasedInhibitedInhibited
Phospho-JNK (MAPK) IncreasedInhibitedInhibited

Table 2: Effects of Cirsilineol (a related compound) on LPS-Induced Acute Lung Injury in Mice [3]

ParameterControl (LPS)Cirsilineol
Lung Wet/Dry Weight Ratio Substantially IncreasedAmeliorated
Total Cells in BALF Significantly IncreasedSignificantly Reduced
Neutrophils in BALF Significantly IncreasedSignificantly Reduced
Beclin 1 Expression Substantially IncreasedSubstantially Inhibited
LC3 Expression Substantially IncreasedSubstantially Inhibited
TLR2/4 Expression IncreasedInhibited
MyD88 Expression IncreasedInhibited

Table 3: Expected Outcomes of this compound in Carrageenan-Induced Paw Edema in Rats

Note: Direct experimental data for this compound in this specific model were not available in the cited literature. The expected outcomes are based on its known anti-inflammatory properties.

ParameterControl (Carrageenan)This compound (Hypothetical)
Paw Volume (Edema) Significant IncreaseDose-dependent Reduction
Myeloperoxidase (MPO) Activity IncreasedReduced
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) IncreasedReduced

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[2][4] These pathways are crucial regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

This compound Anti-inflammatory Signaling Pathways cluster_stimulus Inflammatory Stimulus (e.g., DNBS, LPS) cluster_pathways Intracellular Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_response Cellular Response Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Activates p38 p38 Stimulus->p38 ERK ERK Stimulus->ERK JNK JNK Stimulus->JNK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Induces Transcription p38->Cytokines ERK->Cytokines JNK->Cytokines Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->IKK Inhibits This compound->p38 This compound->ERK This compound->JNK DNBS-Induced Colitis Workflow start Acclimatize Mice treatment Administer this compound (e.g., 10 or 30 mg/kg, p.o.) start->treatment induction Induce Colitis with DNBS (intrarectal administration) treatment->induction monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding induction->monitoring endpoint Euthanasia and Sample Collection (e.g., Day 3-7 post-DNBS) monitoring->endpoint analysis Analysis: - Colon Length & Macroscopic Score - Histology - MPO Activity - Cytokine Levels (ELISA) - Western Blot (NF-κB, MAPK) endpoint->analysis LPS-Induced ALI Workflow start Acclimatize Mice treatment Administer this compound (e.g., intravenously or intraperitoneally) start->treatment induction Induce Lung Injury with LPS (intratracheal instillation) treatment->induction monitoring Monitor for signs of respiratory distress induction->monitoring endpoint Euthanasia and Sample Collection (e.g., 24-48 hours post-LPS) monitoring->endpoint analysis Analysis: - Lung Wet/Dry Weight Ratio - Bronchoalveolar Lavage Fluid (BALF) Analysis  (Cell counts, protein concentration) - Histology - Cytokine Levels in BALF (ELISA) endpoint->analysis Carrageenan-Induced Paw Edema Workflow start Acclimatize Rats baseline Measure Baseline Paw Volume start->baseline treatment Administer this compound (e.g., orally or intraperitoneally) baseline->treatment induction Induce Edema with Carrageenan (subplantar injection) treatment->induction measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) induction->measurement analysis Calculate Percentage Inhibition of Edema measurement->analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Cirsiliol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming the challenges associated with the poor aqueous solubility of Cirsiliol, a promising flavonoid with demonstrated anti-inflammatory and anti-tumor properties.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the low aqueous solubility of this compound a significant issue for in vivo research?

A: The pharmacological potential of this compound is often limited by its low aqueous solubility and subsequent poor bioavailability.[1][2] For in vivo studies, this translates to several critical challenges:

  • Poor Absorption: For a drug to be absorbed through the gastrointestinal tract, it must first be dissolved in aqueous gut fluids. Low solubility leads to minimal absorption and low plasma concentrations.

  • Low Bioavailability: Consequently, a high oral dose is required to achieve a therapeutic effect, which can be inefficient and costly.

  • High Variability: Inconsistent dissolution can lead to high inter-subject variability in experimental results, making data interpretation difficult and compromising the reliability of the study.

  • Formulation Difficulties: Preparing stable and homogenous dosing solutions for parenteral or oral administration is challenging, risking precipitation and inaccurate dosing.

Q2: What are the most effective methods for enhancing the aqueous solubility of this compound?

A: Several techniques can significantly improve the solubility of poorly soluble drugs. For this compound, the following methods have been shown to be effective or are considered highly promising based on formulations of similar compounds:

  • Cyclodextrin Inclusion Complexation: This is a well-documented and effective method for this compound. It involves encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin (e.g., β-cyclodextrin), which has a hydrophilic exterior.[1][3]

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. Upon administration, the polymer dissolves rapidly, releasing the drug in a finely dispersed, more soluble state.[3][4][5]

  • Nanosuspensions: This approach reduces the particle size of this compound to the sub-micron range.[6][7] The increased surface area enhances the dissolution rate and saturation solubility according to the Ostwald-Freundlich equation.[6][7]

Q3: How much can β-cyclodextrin complexation improve this compound's solubility and efficacy?

A: Forming an inclusion complex with β-cyclodextrin (β-CD) has been demonstrated to be a highly effective strategy. The complex sequesters the nonpolar this compound molecule in its internal cavity, presenting a more water-soluble exterior to the aqueous environment.[3] This leads to significant improvements in both its physical properties and biological activity.[1]

Table 1: Quantitative Improvements of this compound-β-Cyclodextrin (CIR-β-CD) Complex

Parameter Improvement Observed Citation
Aqueous Solubility 2.1 times higher than free this compound [1][8]
In Vivo Antitumor Activity 1.5 times greater tumor growth inhibition [1][8]

| Total Recovery of Complex | 71.45% |[1][2] |

Q4: What should I do if my formulation precipitates after preparation or upon dilution?

A: Precipitation is a common issue when working with supersaturated solutions of poorly soluble drugs. Here are some troubleshooting steps:

  • Verify pH: this compound's solubility may be pH-dependent. Ensure the pH of your vehicle is optimal and stable. Using buffers instead of unbuffered solutions can prevent pH shifts that cause precipitation.[9]

  • Incorporate Co-solvents: The addition of a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to the final aqueous vehicle can help maintain solubility.

  • Use Precipitation Inhibitors: For solid dispersions, incorporating certain polymers like HPMC can help maintain a supersaturated state in solution for a longer duration, allowing for absorption in vivo.

Q5: Which characterization techniques are essential to confirm the successful formulation of a this compound complex or nanoparticle?

A: To ensure your solubility enhancement strategy has been successful, several analytical techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the interaction between this compound and the carrier (e.g., cyclodextrin) by observing shifts in characteristic peaks.[1][8]

  • Differential Scanning Calorimetry (DSC): To verify the formation of an amorphous solid dispersion or inclusion complex, indicated by the disappearance or shifting of the drug's melting point endotherm.

  • X-Ray Diffraction (XRD): To confirm the change from a crystalline to an amorphous state, which is crucial for enhanced solubility.

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the new formulation and compare it to the original this compound crystals.[1][8]

  • Dynamic Light Scattering (DLS): For nanosuspensions, this is critical for measuring particle size, polydispersity index (PDI), and zeta potential to ensure stability.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound-β-Cyclodextrin (CIR-β-CD) Inclusion Complex

This protocol is based on the co-precipitation method, which is effective for forming inclusion complexes.[4]

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Acetone

  • Deionized water

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Molar Calculation: Calculate the required amounts of this compound (MW: 330.29 g/mol ) and β-CD for a 1:1 molar ratio.[2][10]

  • Dissolve this compound: Dissolve the calculated amount of this compound in a minimal volume of acetone.

  • Dissolve β-CD: In a separate flask, dissolve the β-CD in deionized water. A 3:1 (v/v) ratio of water to acetone is a good starting point for the overall solvent system. Gently heat (to ~45°C) and stir the solution to ensure complete dissolution of the β-CD.

  • Complexation: While stirring the β-CD solution, add the this compound solution dropwise.

  • Stirring: Leave the mixture on the magnetic stirrer for at least 6-12 hours at a controlled temperature to facilitate complex formation. The solution may appear cloudy.

  • Solvent Removal: Remove the acetone and a portion of the water using a rotary evaporator at 45°C until a concentrated aqueous suspension remains.

  • Lyophilization: Freeze the resulting suspension and lyophilize it for 24-48 hours to obtain a dry, free-flowing powder of the CIR-β-CD inclusion complex.

  • Storage: Store the final product in a desiccator at 4°C.

Protocol 2: Preparation of a this compound Nanosuspension

This protocol describes a general bottom-up (precipitation) method for creating a nanosuspension.[7][11]

Materials:

  • This compound

  • Suitable organic solvent (e.g., acetone, ethanol)

  • Anti-solvent (deionized water)

  • Stabilizer (e.g., Poloxamer 188, HPMC, or Tween 80)

  • High-speed homogenizer or probe sonicator

Procedure:

  • Organic Phase: Dissolve this compound in a suitable organic solvent to create the solvent phase.

  • Aqueous Phase: Dissolve a stabilizer (e.g., 0.5% - 2% w/v) in the anti-solvent (water). The stabilizer is critical to prevent particle aggregation.

  • Precipitation: Under high-speed homogenization or sonication, inject the organic phase rapidly into the aqueous phase. The rapid change in solvent polarity will cause the this compound to precipitate into nanosized particles.

  • Solvent Evaporation: Stir the resulting suspension at room temperature or under reduced pressure to evaporate the organic solvent completely.

  • Characterization: Analyze the final nanosuspension for particle size, PDI, and zeta potential using a DLS instrument.

  • Storage: Store the nanosuspension at 4°C. For long-term stability, lyophilization with a cryoprotectant may be necessary.

Visual Guides: Workflows and Mechanisms

The following diagrams illustrate the key processes and pathways discussed in this guide.

G cluster_start Problem Identification cluster_methods Solubilization Strategy cluster_char Characterization cluster_end Application start Poorly Soluble This compound method1 Cyclodextrin Complexation start->method1 method2 Solid Dispersion start->method2 method3 Nanosuspension start->method3 char1 FTIR / DSC / XRD method1->char1 char2 SEM / DLS method1->char2 method2->char1 method2->char2 method3->char1 method3->char2 end In Vivo Study char1->end char2->end

Caption: Workflow for selecting and validating a solubility enhancement strategy.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound p38 p-p38 This compound->p38 ERK p-ERK This compound->ERK JNK p-JNK This compound->JNK IKK p-IKKα/β This compound->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Cytokines ERK->Cytokines JNK->Cytokines IkBa p-IκBα IKK->IkBa p65 p-p65 IkBa->p65 p65->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: this compound inhibits inflammation via the NF-κB and MAPK signaling pathways.[12][13]

Caption: Mechanism of this compound solubility enhancement by β-cyclodextrin.

References

Troubleshooting Cirsiliol precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cirsiliol. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on preventing and resolving this compound precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a flavonoid, a class of natural compounds with various biological activities, including anti-inflammatory, antioxidant, and anti-proliferative properties. However, like many flavonoids, this compound is practically insoluble in water, which can lead to precipitation when preparing solutions in aqueous buffers for biological assays.[1] This precipitation can significantly impact the accuracy and reproducibility of experimental results.

Q2: What are the key physicochemical properties of this compound relevant to its solubility?

Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues. Key parameters are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₇H₁₄O₇[2]
Molecular Weight330.29 g/mol
Water SolubilityPractically insoluble[1]
DMSO Solubility10 mg/mL[3]
Acetone SolubilitySoluble[2]
Chloroform SolubilitySoluble[2]
Predicted pKa (Strongest Acidic)8.57N/A

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a this compound stock solution due to its high solubilizing capacity for this compound (10 mg/mL).[3]

Q4: What is the maximum permissible concentration of DMSO in a cell-based assay?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being preferable for most cell lines to minimize solvent effects.[4][5] Some sensitive cell lines may require even lower concentrations.[6] It is always recommended to perform a vehicle control (media with the same final concentration of DMSO) to assess any potential effects of the solvent on the experimental outcome.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your experiments.

Problem: I observed a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer.

This is a common issue due to the poor aqueous solubility of this compound. Follow the steps below to address this problem.

Troubleshooting Workflow

TroubleshootingWorkflow start Precipitation Observed check_stock Step 1: Verify Stock Solution Is the stock solution clear? start->check_stock remake_stock Action: Remake Stock Solution - Ensure this compound is fully dissolved. - Consider gentle warming or sonication. check_stock->remake_stock No check_dilution Step 2: Review Dilution Protocol Was the dilution performed correctly? check_stock->check_dilution Yes remake_stock->check_dilution improve_dilution Action: Optimize Dilution - Add stock solution to vigorously stirring buffer. - Perform serial dilutions. check_dilution->improve_dilution No check_concentration Step 3: Assess Final Concentration Is the final concentration too high? check_dilution->check_concentration Yes improve_dilution->check_concentration lower_concentration Action: Reduce Final Concentration - Determine the maximum soluble concentration empirically. check_concentration->lower_concentration Yes consider_alternatives Step 4: Explore Solubility Enhancers Have you tried co-solvents or cyclodextrins? check_concentration->consider_alternatives No lower_concentration->consider_alternatives use_enhancers Action: Incorporate Solubility Enhancers - Add a small percentage of a co-solvent. - Use cyclodextrins to form inclusion complexes. consider_alternatives->use_enhancers Yes end Solution Achieved consider_alternatives->end No (Re-evaluate experiment) use_enhancers->end

Caption: A decision tree for troubleshooting this compound precipitation.

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Optional: Water bath sonicator

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound = 330.29 g/mol

    • For a 10 mM solution in 1 mL (0.001 L):

      • Mass (g) = 0.010 mol/L * 0.001 L * 330.29 g/mol = 0.0033029 g = 3.30 mg

  • Weighing:

    • Accurately weigh 3.30 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A clear, yellowish solution should be obtained.

  • Optional - Sonication:

    • If the this compound does not fully dissolve with vortexing, place the tube in a water bath sonicator for 5-10 minutes.[7][8][9][10] This can help to break up any small aggregates and enhance dissolution.

  • Storage:

    • Store the 10 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The solution should be protected from light.

Protocol 2: Preparation of this compound Working Solutions in Aqueous Buffer

This protocol details the dilution of the DMSO stock solution into an aqueous buffer for use in experiments.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), TRIS-HCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous buffer:

    • Warm the aqueous buffer to the temperature of your experiment (e.g., 37°C for cell culture) to minimize temperature-related precipitation.

  • Calculate the required volume of stock solution:

    • For a final concentration of 10 µM this compound in 1 mL of buffer:

      • V₁ (stock) * C₁ (stock) = V₂ (final) * C₂ (final)

      • V₁ * 10,000 µM = 1000 µL * 10 µM

      • V₁ = (1000 * 10) / 10,000 = 1 µL

  • Dilution:

    • Add the calculated volume of the this compound DMSO stock solution to the pre-warmed aqueous buffer.

    • Crucially, add the DMSO stock to the buffer while gently vortexing or stirring the buffer. This rapid dispersion helps to prevent localized high concentrations of this compound that can lead to precipitation.[11]

  • Visual Inspection:

    • After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If the solution is not clear, refer to the Troubleshooting Guide.

  • Final DMSO Concentration Check:

    • Ensure the final DMSO concentration is within the acceptable range for your experimental system (typically ≤ 0.5%).[4][5] In the example above, the final DMSO concentration is 0.1% (1 µL in 1000 µL).

Workflow for Preparing this compound Working Solutions

Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store warm_buffer Pre-warm Aqueous Buffer store->warm_buffer add_stock Add Stock to Stirring Buffer warm_buffer->add_stock inspect Visually Inspect for Precipitation add_stock->inspect use Use in Experiment inspect->use Clear Solution troubleshoot Troubleshoot inspect->troubleshoot Precipitate Observed

Caption: Workflow for preparing this compound solutions for experiments.

Advanced Troubleshooting Strategies

If precipitation persists after following the basic troubleshooting steps, consider these advanced strategies:

  • Use of Co-solvents: The addition of a small amount of a water-miscible organic co-solvent to the aqueous buffer can increase the solubility of hydrophobic compounds. Ethanol or polyethylene glycol (PEG) are sometimes used. However, the compatibility and potential effects of the co-solvent on the biological system must be carefully evaluated.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes. This can significantly enhance the apparent aqueous solubility of the compound. Various types of cyclodextrins are available and may need to be screened for optimal performance with this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of Cirsiliol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Cirsiliol's poor bioavailability in animal models. The information provided is based on current scientific literature and offers practical guidance for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to its poor water solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1] Like many flavonoids, it may also be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound in animal models?

A2: Current research suggests three main strategies to overcome the poor bioavailability of this compound:

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility.[2]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate by presenting it in an amorphous state with a larger surface area.

  • Nanoformulations: Liposomes and nanoparticles can encapsulate this compound, protecting it from degradation in the gastrointestinal tract and potentially enhancing its absorption.

Q3: Which signaling pathways are known to be modulated by this compound?

A3: this compound has been shown to modulate several key signaling pathways, including:

  • NF-κB Pathway: this compound can inhibit the activation of the NF-κB pathway, a key regulator of inflammation, by suppressing the phosphorylation of IκBα, p65, and IKKα/β.[3][4][5]

  • MAPK Pathway: this compound has been observed to inhibit the phosphorylation of key proteins in the MAPK signaling cascade, such as p38, ERK, and JNK, which are involved in inflammation and apoptosis.[3][4][5]

  • AKT/FOXO1 Pathway: this compound can reduce the phosphorylation of AKT, leading to the activation of the transcription factor FOXO1, which is involved in apoptosis and autophagy.[6]

Bioavailability Enhancement Strategies: Data Overview

The following tables summarize the potential improvements in the bioavailability of this compound based on studies of this compound and other structurally similar flavonoids.

Disclaimer: Direct comparative pharmacokinetic data for different this compound formulations is limited. The data presented below for solid dispersions and nanoformulations are derived from studies on other flavonoids (e.g., Quercetin, Hesperidin) and are intended to be illustrative of the potential enhancements achievable with these technologies.

Table 1: this compound-β-Cyclodextrin Inclusion Complex vs. Free this compound

FormulationSolubility EnhancementIn Vivo Efficacy Enhancement (Tumor Growth Inhibition)Reference
This compound-β-Cyclodextrin Inclusion Complex2.1 times higher than free this compound1.5 times greater than free this compound[1][2]

Table 2: Illustrative Pharmacokinetic Parameters of Flavonoid Formulations in Rats

Formulation (Model Flavonoid)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability EnhancementReference
Quercetin (Free)7470 ± 26300.9 ± 0.422590.5 ± 987.9 (mg/L*min)-[7]
Quercetin Solid Dispersion~1.64 - 2.25 fold increase in AUC vs. free Quercetin[8]
Pinostrobin (Free)53.03 ± 15.410.133--[9]
Hesperidin Solid Dispersion>99% drug release in vitro[10]

Experimental Protocols

Preparation of this compound-β-Cyclodextrin Inclusion Complex

This protocol is adapted from a study that successfully prepared a this compound-β-cyclodextrin inclusion complex.[1]

Workflow for this compound-β-Cyclodextrin Inclusion Complex Preparation

cluster_prep Preparation of Solutions cluster_complexation Complexation cluster_isolation Isolation and Purification prep_this compound Dissolve this compound in Ethanol mix Add this compound solution dropwise to β-Cyclodextrin solution prep_this compound->mix prep_cd Dissolve β-Cyclodextrin in Water prep_cd->mix stir Stir continuously for 24 hours at room temperature mix->stir evaporate Evaporate ethanol under reduced pressure stir->evaporate filter Filter the resulting precipitate evaporate->filter wash Wash with distilled water filter->wash dry Dry the complex in a desiccator wash->dry

Caption: Workflow for the preparation of a this compound-β-cyclodextrin inclusion complex.

Materials:

  • This compound

  • β-Cyclodextrin (CD)

  • Ethanol

  • Distilled water

Procedure:

  • Prepare separate solutions of this compound in ethanol and β-cyclodextrin in water. A 1:1 molar ratio of this compound to β-cyclodextrin is a good starting point.

  • Slowly add the this compound solution dropwise to the β-cyclodextrin solution while stirring continuously.

  • Maintain stirring at room temperature for 24 hours to allow for complex formation.

  • Remove the ethanol from the mixture by evaporation under reduced pressure.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with distilled water to remove any uncomplexed β-cyclodextrin.

  • Dry the final this compound-β-cyclodextrin inclusion complex in a desiccator until a constant weight is achieved.

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This is a general protocol for preparing a solid dispersion of a flavonoid with a hydrophilic polymer like PVP K30, adapted for this compound.[11][12]

Workflow for this compound Solid Dispersion Preparation

cluster_dissolution Dissolution cluster_evaporation Solvent Evaporation cluster_processing Post-Processing dissolve_this compound Dissolve this compound and PVP K30 in a common solvent (e.g., methanol) evaporate Evaporate the solvent under vacuum with gentle heating and stirring dissolve_this compound->evaporate dry Dry the solid mass under vacuum for 24 hours evaporate->dry pulverize Pulverize the dried mass into a fine powder dry->pulverize sieve Sieve the powder to obtain a uniform particle size pulverize->sieve

Caption: Workflow for preparing this compound solid dispersion by the solvent evaporation method.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable volatile organic solvent)

Procedure:

  • Determine the desired ratio of this compound to PVP K30 (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve both the this compound and PVP K30 in a sufficient amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a temperature of approximately 50-60°C.

  • Continue evaporation until a solid mass is formed.

  • Further dry the solid mass in a vacuum desiccator for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Sieve the resulting powder to obtain a uniform particle size.

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This is a generalized protocol for encapsulating a hydrophobic compound like this compound into liposomes.

Workflow for this compound Liposome Preparation

cluster_film Lipid Film Formation cluster_hydration Hydration and Vesicle Formation cluster_sizing Sizing dissolve Dissolve lipids (e.g., PC, Cholesterol) and this compound in an organic solvent evaporate Evaporate the solvent in a rotary evaporator to form a thin lipid film dissolve->evaporate dry Dry the film under vacuum overnight evaporate->dry hydrate Hydrate the lipid film with an aqueous buffer dry->hydrate vortex Vortex to form multilamellar vesicles (MLVs) hydrate->vortex extrude Extrude through polycarbonate membranes of desired pore size vortex->extrude

Caption: Workflow for the preparation of this compound-loaded liposomes via thin-film hydration.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform/Methanol mixture (e.g., 2:1 v/v)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Procedure:

  • Dissolve the lipids (e.g., phosphatidylcholine and cholesterol in a desired molar ratio) and this compound in a chloroform/methanol mixture in a round-bottom flask.

  • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Dry the lipid film under a high vacuum for at least 2-4 hours (or overnight) to remove any residual solvent.

  • Hydrate the dried lipid film with an aqueous buffer (e.g., PBS) by rotating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Vortex the resulting suspension to form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a specific size, the liposome suspension can be subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Signaling Pathway Diagrams

This compound's Inhibition of the NF-κB Signaling Pathway

cluster_nfkb NF-κB Signaling Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activates ikba IκBα ikk->ikba Phosphorylates (p-IKKα/β) nfkb NF-κB (p65/p50) ikba->nfkb nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nfkb_active->gene_expression Induces This compound This compound This compound->ikk Inhibits Phosphorylation cluster_mapk MAPK Signaling Pathway stimulus Inflammatory Stimuli mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylates p38 p38 mapkk->p38 Phosphorylates jnk JNK mapkk->jnk Phosphorylates erk ERK mapkk->erk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors jnk->transcription_factors erk->transcription_factors inflammation_apoptosis Inflammation & Apoptosis transcription_factors->inflammation_apoptosis This compound This compound This compound->p38 Inhibits Phosphorylation This compound->jnk Inhibits Phosphorylation This compound->erk Inhibits Phosphorylation cluster_akt_foxo1 AKT/FOXO1 Signaling Pathway growth_factors Growth Factors receptor Receptor growth_factors->receptor pi3k PI3K receptor->pi3k Activates akt AKT pi3k->akt Activates foxo1 FOXO1 akt->foxo1 Phosphorylates foxo1_inactive Inactive FOXO1 (Cytoplasm) foxo1->foxo1_inactive Inactivation & Cytoplasmic Retention nucleus Nucleus foxo1->nucleus Translocation (Active) gene_transcription Gene Transcription (Apoptosis, Autophagy) foxo1->gene_transcription Induces This compound This compound This compound->akt Inhibits Phosphorylation

References

Optimizing Western Blot for Cirsiliol-Induced Protein Changes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Western blot conditions for detecting protein changes induced by Cirsiliol.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound treatment and how does it affect protein expression?

A1: The optimal concentration of this compound can vary depending on the cell line and the specific protein of interest. For instance, in B16F10 malignant melanoma cells, a non-cytotoxic concentration of 10 µM for 48 hours was used to study its effects on epithelial-mesenchymal transition (EMT) markers.[1] In other studies, concentrations of 10 µM and 50 µM have been used to investigate its impact on inflammatory pathways.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. This compound has been shown to modulate the expression of proteins involved in inflammation, apoptosis, and cell signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[1][3][4]

Q2: Which signaling pathways are most affected by this compound and what are the key proteins to target for Western blot analysis?

A2: this compound has been reported to influence several key signaling pathways:

  • NF-κB and MAPK Pathways: this compound can inhibit the activation of NF-κB and MAPK pathways, which are crucial in inflammatory responses. Key proteins to target include phosphorylated forms of IκBα, p65, IKKα/β, p38, ERK, and JNK.[2][3]

  • PI3K/Akt/NF-κB Pathway: In the context of cancer, this compound has been shown to suppress the PI3K/Akt/NF-κB signaling pathway.[1] Key targets include phosphorylated Akt and the nuclear localization of NF-κB p65.[1]

  • AKT/FOXO1 Axis: this compound can induce autophagy and mitochondrial apoptosis through the AKT/FOXO1 axis in osteosarcoma cells.[4] Western blot analysis for phosphorylated AKT and total FOXO1 would be relevant.[4]

  • Apoptosis Pathway: this compound can induce apoptosis by modulating the expression of Bcl-2 family proteins and caspases.[2][4] Key markers include Bax, Bcl-2, cleaved Caspase-3, and cleaved PARP-1.[2][4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Signal for Target Protein Insufficient this compound-induced change in protein expression.Optimize this compound concentration and treatment time. Perform a time-course and dose-response experiment.
Low protein load.Increase the amount of protein loaded per lane. A common starting point is 20-30 µg of total protein.[2][6]
Suboptimal primary antibody dilution.Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series.[6]
Inefficient protein transfer.Verify transfer efficiency using Ponceau S staining. For larger proteins (>100 kDa), consider a wet transfer system and optimize transfer time and voltage. For smaller proteins, ensure the membrane pore size is appropriate (e.g., 0.22 µm PVDF) to prevent "blow-through".[7]
High Background Blocking is insufficient.Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. For some antibodies, BSA may be a better blocking agent to reduce non-specific binding.
Primary or secondary antibody concentration is too high.Decrease the antibody concentrations. A high antibody concentration can lead to non-specific binding.[8]
Inadequate washing.Increase the number and duration of washes with TBST after primary and secondary antibody incubations. Adding a small amount of detergent like Tween 20 (0.05% to 0.1%) to the wash buffer can help reduce background.[6]
Non-specific Bands Primary antibody is not specific enough.Use a different, more specific primary antibody. Ensure the antibody has been validated for the species you are working with.
Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation to prevent protein degradation.[9]
Cell line or tissue expresses isoforms of the target protein.Consult literature or databases like UniProt to check for known isoforms of your target protein that might be detected by the antibody.
Inconsistent Housekeeping Protein Levels Uneven protein loading.Perform a protein quantification assay (e.g., BCA or Bradford) to ensure equal loading of protein in each lane.
Housekeeping protein expression is affected by this compound treatment.Validate that the expression of your chosen housekeeping protein (e.g., GAPDH, β-actin) is not altered by this compound treatment in your specific experimental model. If it is, you may need to choose a different loading control.

Experimental Protocols

Western Blot Protocol for Detecting this compound-Induced Protein Changes

This protocol is a general guideline and may require optimization for specific proteins and cell types.

  • Cell Lysis:

    • After this compound treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Mix a calculated volume of protein lysate (e.g., 20 µg) with Laemmli sample buffer.[2]

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load the samples onto a 12% SDS-polyacrylamide gel.[2]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Imaging:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Quantitative Data Summary

Table 1: Example Antibody Dilutions for Key Target Proteins

Target ProteinPrimary Antibody DilutionSecondary Antibody DilutionSource
p-IκBα1:10001:5000General Recommendation
p-p651:10001:5000General Recommendation
p-ERK1:20001:5000General Recommendation
Bax1:10001:5000[2]
Bcl-21:10001:5000[2]
Cleaved Caspase-31:10001:5000[2]
β-actin1:50001:10000[2]

Note: These are example dilutions and should be optimized for your specific antibodies and experimental conditions.

Visualizing Experimental Workflows and Signaling Pathways

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cell_treatment Cell Treatment (with this compound) lysis Cell Lysis (RIPA Buffer) cell_treatment->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Data Analysis detection->imaging Imaging & Analysis

Caption: Experimental workflow for Western blot analysis of this compound-induced protein changes.

Cirsiliol_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway This compound This compound pIKK p-IKKα/β This compound->pIKK inhibits p_p38 p-p38 This compound->p_p38 inhibits p_ERK p-ERK This compound->p_ERK inhibits p_JNK p-JNK This compound->p_JNK inhibits Bax Bax This compound->Bax induces Bcl2 Bcl-2 This compound->Bcl2 inhibits pIkappaB p-IκBα pIKK->pIkappaB p65_translocation p-p65 Nuclear Translocation pIkappaB->p65_translocation Inflammatory_Response Inflammatory Response p65_translocation->Inflammatory_Response p_p38->Inflammatory_Response p_ERK->Inflammatory_Response p_JNK->Inflammatory_Response Caspase3 Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathways modulated by this compound.

References

Validation & Comparative

Cirsiliol and Sulfasalazine in Experimental Colitis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic effects of the flavonoid cirsiliol and the conventional drug sulfasalazine in preclinical models of colitis. This analysis is based on available experimental data, focusing on efficacy, mechanisms of action, and experimental methodologies.

Efficacy in Murine Colitis Models

Experimental colitis is frequently induced in rodents using chemical agents such as 2,4-dinitrobenzenesulfonic acid (DNBS) or dextran sulfate sodium (DSS) to mimic the pathology of inflammatory bowel disease (IBD). The efficacy of therapeutic interventions is typically assessed by monitoring clinical signs, including weight loss, stool consistency, and rectal bleeding, which are collectively scored as the Disease Activity Index (DAI). Post-mortem analyses often include measurement of colon length (shortening is a marker of inflammation), histological assessment of tissue damage, and quantification of inflammatory markers.

This compound in DNBS-Induced Colitis

A study investigating this compound in a DNBS-induced colitis mouse model demonstrated its potential as an anti-inflammatory agent.[1] Treatment with this compound at doses of 10 mg/kg and 30 mg/kg significantly attenuated weight loss and reduced the DAI compared to the untreated DNBS group.[1] Furthermore, this compound treatment led to a significant improvement in colon length, which was shortened in the DNBS control group.[1] Histological analysis revealed that this compound administration reduced inflammatory cell infiltration and restored the number of goblet cells, with an efficacy comparable to the positive control, sulfasalazine.[1]

Sulfasalazine in Experimental Colitis

Sulfasalazine is a widely used positive control in experimental colitis studies due to its established clinical efficacy in IBD. In a DNBS-induced colitis model, sulfasalazine was used as a comparator and showed a significant reduction in inflammatory markers.[1] In DSS-induced colitis models, sulfasalazine has been shown to ameliorate disease severity. Studies have reported that sulfasalazine treatment significantly reduces weight loss and improves clinical scores in mice with DSS-induced colitis.[2][3] For instance, in one study, sulfasalazine administered at 100 mg/kg/day significantly improved body weight in DSS-treated mice.[2] Another study using a chronic DSS model with repeated cycles of DSS administration also demonstrated the ameliorative effects of sulfasalazine on body weight.[3]

Quantitative Data Comparison

ParameterThis compound (DNBS Model)[1]Sulfasalazine (DNBS Model)[1]Sulfasalazine (DSS Model)[2]Sulfasalazine (Chronic DSS Model)[3]
Dose 10 and 30 mg/kg/dayNot explicitly stated, used as positive control100 mg/kg/day100 mg/kg/day
Change in Body Weight Attenuated weight lossAttenuated weight lossSignificantly improved body weightSignificantly ameliorated body weight loss
Disease Activity Index (DAI) Significantly reduced DAI scoresReduced DAI (implied by histological improvement)Not explicitly reported in this formatNot explicitly reported in this format
Colon Length Significantly ameliorated colon shorteningAmeliorated colon shorteningNot explicitly reportedNot explicitly reported
Histology Reduced inflammatory cell infiltration, restored goblet cellsSimilar improvement to this compoundNot explicitly reportedDid not significantly improve histopathological signs
Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Significantly suppressed expressionNot explicitly reportedNot explicitly reportedNot explicitly reported
Oxidative Stress (MDA levels) Decreased MDA levelsNot explicitly reportedLowered MDA levels (not statistically significant)Lowered MDA levels (not statistically significant from disease group)

Mechanisms of Action

This compound

This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. Experimental evidence indicates that this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4][5] By inhibiting these pathways, this compound suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5]

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// Edges Inflammatory_Stimuli -> MAPK [color="#5F6368"]; Inflammatory_Stimuli -> NFkB [color="#5F6368"]; this compound -> MAPK [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; this compound -> NFkB [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; MAPK -> Pro_inflammatory_Cytokines [color="#5F6368"]; NFkB -> Pro_inflammatory_Cytokines [color="#5F6368"]; Pro_inflammatory_Cytokines -> Inflammation [color="#5F6368"]; } this compound's inhibitory action on MAPK and NF-κB pathways.

Sulfasalazine

The mechanism of action of sulfasalazine is multifactorial and involves its breakdown in the colon by bacterial azoreductases into two active metabolites: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[6] 5-ASA is believed to be the primary therapeutic moiety for colitis, exerting its anti-inflammatory effects locally in the colon.[6] The precise mechanism of 5-ASA is not fully elucidated but is thought to involve the inhibition of the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators.[6][7][8] Sulfapyridine is absorbed systemically and is thought to have immunomodulatory effects.

// Nodes Sulfasalazine [label="Sulfasalazine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bacterial_Azoreductases [label="Bacterial Azoreductases\n(in colon)", fillcolor="#F1F3F4", fontcolor="#202124"]; Five_ASA [label="5-Aminosalicylic Acid\n(5-ASA)", fillcolor="#FBBC05", fontcolor="#202124"]; Sulfapyridine [label="Sulfapyridine", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_inflammatory_Mediators [label="Pro-inflammatory\nMediators", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Intestinal\nInflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sulfasalazine -> Bacterial_Azoreductases [color="#5F6368"]; Bacterial_Azoreductases -> Five_ASA [color="#5F6368"]; Bacterial_Azoreductases -> Sulfapyridine [color="#5F6368"]; Five_ASA -> NFkB [label="Inhibits", color="#FBBC05", fontcolor="#202124", arrowhead=tee]; NFkB -> Pro_inflammatory_Mediators [color="#5F6368"]; Pro_inflammatory_Mediators -> Inflammation [color="#5F6368"]; } Metabolism of sulfasalazine and its effect on the NF-κB pathway.

Experimental Protocols

This compound in DNBS-Induced Colitis[1]
  • Animal Model: Male C57BL/6 mice.

  • Induction of Colitis: Intrarectal administration of 2,4-dinitrobenzenesulfonic acid (DNBS) in 50% ethanol.

  • Treatment Groups:

    • Control (Ethanol 50% vehicle)

    • DNBS + vehicle

    • DNBS + this compound (10 mg/kg, daily by gavage)

    • DNBS + this compound (30 mg/kg, daily by gavage)

    • DNBS + Sulfasalazine (positive control, dose not specified)

  • Duration: Treatment administered for 10 consecutive days.

  • Endpoints: Body weight, Disease Activity Index (DAI), colon length, histology (H&E staining), and cytokine levels (ELISA).

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Acclimatization [label="Acclimatization of C57BL/6 Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Induction of Colitis\n(Intrarectal DNBS)", fillcolor="#FBBC05", fontcolor="#202124"]; Grouping [label="Randomization into Treatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Daily Gavage Treatment (10 days)\n- Vehicle\n- this compound (10 & 30 mg/kg)\n- Sulfasalazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Daily Monitoring\n(Body Weight, DAI)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sacrifice [label="Sacrifice on Day 11", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n- Colon Length\n- Histology\n- Cytokine Levels", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Acclimatization [color="#5F6368"]; Acclimatization -> Induction [color="#5F6368"]; Induction -> Grouping [color="#5F6368"]; Grouping -> Treatment [color="#5F6368"]; Treatment -> Monitoring [color="#5F6368"]; Monitoring -> Sacrifice [color="#5F6368"]; Sacrifice -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; } Experimental workflow for the this compound study.

Sulfasalazine in DSS-Induced Colitis[2]
  • Animal Model: Male C57BL/6 mice.

  • Induction of Colitis: Administration of dextran sulfate sodium (DSS) in drinking water for seven days.

  • Treatment Groups:

    • Normal control

    • Colitis control

    • Colitis + Sulfasalazine (100 mg/kg, daily by oral gavage)

  • Duration: Treatment administered from day three to day ten.

  • Endpoints: Body weight, DAI, histological changes, and markers of inflammation and oxidative stress.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Acclimatization [label="Acclimatization of C57BL/6 Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Induction of Colitis\n(DSS in drinking water for 7 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Grouping [label="Randomization into Treatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Daily Gavage Treatment (Day 3-10)\n- Vehicle\n- Sulfasalazine (100 mg/kg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Daily Monitoring\n(Body Weight, DAI)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sacrifice [label="Sacrifice on Day 11", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n- Histology\n- Inflammatory Markers\n- Oxidative Stress Markers", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Acclimatization [color="#5F6368"]; Acclimatization -> Induction [color="#5F6368"]; Induction -> Grouping [color="#5F6368"]; Grouping -> Treatment [color="#5F6368"]; Treatment -> Monitoring [color="#5F6368"]; Monitoring -> Sacrifice [color="#5F6368"]; Sacrifice -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; } Experimental workflow for a sulfasalazine study.

Conclusion

Based on the available experimental data, both this compound and sulfasalazine demonstrate significant therapeutic effects in preclinical models of colitis. This compound shows promise as a novel anti-inflammatory agent, with a mechanism of action centered on the inhibition of the NF-κB and MAPK signaling pathways. Its efficacy in the DNBS-induced colitis model is comparable to that of sulfasalazine in the same study. Sulfasalazine, a well-established drug, continues to serve as a reliable positive control, exerting its effects through its active metabolite, 5-ASA, which also targets the NF-κB pathway.

For drug development professionals, this compound represents a potential natural product-derived lead compound for the treatment of IBD. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles and to evaluate its efficacy in a broader range of colitis models. The direct comparative data from the DNBS model suggests that this compound's potency is in a similar range to sulfasalazine, providing a strong rationale for its continued investigation. Researchers should consider the differences in the experimental models (DNBS vs. DSS) when comparing the quantitative data across different studies, as the underlying pathology and response to treatment can vary.

References

Cirsiliol vs. Standard NSAIDs: A Comparative Analysis of Anti-Inflammatory Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of the flavonoid Cirsiliol and standard non-steroidal anti-inflammatory drugs (NSAIDs) in animal models. While direct head-to-head studies are limited, this document synthesizes available preclinical data to offer insights into their respective efficacies and mechanisms of action.

Executive Summary

This compound, a naturally occurring flavone, demonstrates significant anti-inflammatory effects in various animal models, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Standard NSAIDs, such as Indomethacin and Celecoxib, exert their anti-inflammatory action by inhibiting cyclooxygenase (COX) enzymes. Although both classes of compounds reduce inflammation, their underlying mechanisms differ significantly. This guide presents a comparative overview of their performance based on available data from carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced inflammation, and dinitrobenzene sulfonic acid (DNBS)-induced colitis models.

Data Presentation: Quantitative Comparison

Due to the absence of studies directly comparing this compound and NSAIDs in the same model, the following tables summarize their efficacy based on data from separate studies.

Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats

CompoundDoseTime Point (hours)Paw Edema Inhibition (%)Reference
Indomethacin 10 mg/kg254[1]
10 mg/kg354[1]
10 mg/kg454[1]
10 mg/kg533[1]
20 mg/kg489.93
25 mg/kg391.1[2]
Celecoxib 1 mg/kg4Significant Reduction[3]
10 mg/kg4Significant Reduction[3]
30 mg/kg4Significant Reduction[3]
This compound --Data not available-

Note: Quantitative data for this compound in the carrageenan-induced paw edema model is not currently available in the reviewed literature.

Table 2: Efficacy of this compound in Other Inflammatory Models

ModelCompoundDoseKey OutcomesReference
DNBS-Induced Colitis (Mice) This compound10 mg/kgSignificantly reduced weight loss, colon shortening, and Disease Activity Index. Suppressed pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[4][5]
This compound30 mg/kgMore pronounced beneficial effects compared to the 10 mg/kg dose.[4][5]
LPS-Induced Inflammation This compound-Suppresses the activation of NF-κB and MAP kinases in TLR4 signaling.[4]

Table 3: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indomethacin --Non-selective[6]
Celecoxib >10014>7.1[7]
This compound Data not availableData not availableData not available-

Note: IC50 values for this compound on COX-1 and COX-2 are not currently available in the reviewed literature. A related compound, Cirsilineol, has been shown to inhibit COX-2.

Mechanistic Differences: Signaling Pathways

NSAIDs primarily target the arachidonic acid pathway by inhibiting COX enzymes, thereby reducing the production of prostaglandins. This compound, on the other hand, appears to modulate upstream inflammatory signaling pathways.

This compound's Mechanism of Action

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[4][5]. These pathways are crucial in the transcriptional regulation of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. By inhibiting these central signaling nodes, this compound can potentially exert a broader anti-inflammatory effect compared to the targeted action of COX inhibitors.

Cirsiliol_Pathway cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK_nuc MAPK MAPK->MAPK_nuc translocates This compound This compound This compound->IKK inhibits This compound->MAPK inhibits Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_nuc->Gene activates MAPK_nuc->Gene activates

This compound's inhibitory action on NF-κB and MAPK pathways.
NSAIDs' Mechanism of Action

Standard NSAIDs, whether non-selective (like Indomethacin) or COX-2 selective (like Celecoxib), function by blocking the active site of cyclooxygenase enzymes. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

NSAID_Pathway cluster_membrane cluster_cytoplasm cluster_response Membrane Membrane Phospholipids PLA2 PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins produces Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation mediates NSAIDs NSAIDs (Indomethacin, Celecoxib) NSAIDs->COX inhibits

NSAIDs' inhibitory action on the Cyclooxygenase (COX) pathway.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard (NSAID-treated), and test (this compound-treated) groups.

  • Drug Administration: Test compounds or vehicle are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

DNBS-Induced Colitis in Mice

This model is used to study inflammatory bowel disease.

  • Animals: Male C57BL/6 mice are commonly used.

  • Induction of Colitis: Mice are lightly anesthetized, and a catheter is inserted into the colon. DNBS (in 50% ethanol) is administered intra-rectally. Control animals receive 50% ethanol.

  • Drug Administration: this compound (e.g., 10 or 30 mg/kg) is administered daily, typically by oral gavage.

  • Monitoring: Body weight, stool consistency, and presence of blood are monitored daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: After a set period (e.g., 7 days), animals are euthanized. The colon is removed, and its length and weight are measured. Tissue samples are collected for histological analysis and measurement of inflammatory markers (e.g., cytokines, myeloperoxidase).

Experimental_Workflow cluster_setup cluster_procedure cluster_analysis Animals Select Animal Model (e.g., Rats for Paw Edema) Grouping Randomly Assign to Groups (Control, Standard, Test) Animals->Grouping Dosing Administer Vehicle, NSAID, or this compound Grouping->Dosing Induction Induce Inflammation (e.g., Carrageenan Injection) Dosing->Induction Measurement Measure Inflammatory Parameters (e.g., Paw Volume, Cytokines) Induction->Measurement Analysis Calculate Percentage Inhibition and Statistical Significance Measurement->Analysis

A generalized experimental workflow for evaluating anti-inflammatory agents.

Conclusion

This compound presents a promising anti-inflammatory profile, operating through the modulation of key signaling pathways such as NF-κB and MAPK. This mechanism suggests a broader spectrum of action compared to the targeted COX inhibition of NSAIDs. However, a direct comparison of potency is challenging due to the lack of quantitative data for this compound in standardized acute inflammation models like carrageenan-induced paw edema.

For drug development professionals, this compound's distinct mechanism of action may offer therapeutic potential for inflammatory conditions where the NF-κB and MAPK pathways are central to the pathology. Further research, including head-to-head comparative studies with NSAIDs in various animal models and in vitro COX inhibition assays, is warranted to fully elucidate the therapeutic potential of this compound and its position relative to established anti-inflammatory agents.

References

Cross-Species Insights into Cirsiliol: A Comparative Guide to its Metabolism and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vivo metabolism and pharmacokinetic data for the flavonoid Cirsiliol across different species. While numerous in vitro studies have highlighted its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties, detailed comparative data on its absorption, distribution, metabolism, and excretion (ADME) in living organisms remains largely unavailable.

This guide synthesizes the current understanding of this compound's metabolic fate, drawing parallels from general flavonoid metabolism, and outlines the experimental approaches commonly used in such studies. The lack of direct comparative data underscores the need for further research to fully understand the therapeutic potential and safety profile of this compound.

In Vitro Metabolism and Biological Activity

This compound (3',4',5-trihydroxy-6,7-dimethoxyflavone) has been the subject of various in vitro investigations. Studies have shown its ability to modulate key cellular pathways. For instance, research has demonstrated that this compound can induce the expression of Cytochrome P450 1 (CYP1) enzymes in human breast cancer cell lines (MCF-7). CYP1 enzymes are crucial in the metabolism of various compounds, including hormones and xenobiotics.

Furthermore, in vitro studies have pointed towards the potential for this compound to undergo phase II metabolism, a common pathway for flavonoids. This typically involves conjugation reactions such as glucuronidation and sulfation, which increase the water solubility of the compound, facilitating its excretion from the body.

General Principles of Flavonoid Metabolism: A Cross-Species Perspective

In the absence of specific data for this compound, we can infer its likely metabolic pathways based on the extensive research conducted on other flavonoids. The metabolism of flavonoids is a complex process that can vary significantly between species.

Phase I Metabolism: This phase primarily involves oxidation, reduction, and hydrolysis reactions, often mediated by cytochrome P450 enzymes in the liver. For many flavonoids, this can lead to the formation of more reactive intermediates.

Phase II Metabolism: This is the major metabolic route for flavonoids. It involves the conjugation of the flavonoid or its phase I metabolites with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (sulfation). These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The liver is the primary site for these reactions, but they can also occur in other tissues like the intestine.

The extent and nature of these metabolic transformations can differ between species due to variations in the expression and activity of metabolic enzymes. For instance, the specific isoforms of UGTs and SULTs present in rats, mice, and humans can have different substrate specificities, leading to different metabolite profiles.

Experimental Protocols for Assessing Metabolism and Pharmacokinetics

To generate the data necessary for a comprehensive cross-species comparison of this compound, a series of standardized in vitro and in vivo experiments would be required.

In Vitro Metabolism Studies
  • Liver Microsome Incubation: This is a common in vitro method to study phase I metabolism.

    • Objective: To determine the rate of metabolism and identify the metabolites of this compound.

    • Methodology:

      • Prepare liver microsomes from different species (e.g., rat, mouse, human).

      • Incubate this compound with the liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).

      • At various time points, stop the reaction and extract the metabolites.

      • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

In Vivo Pharmacokinetic Studies
  • Oral and Intravenous Administration: These studies are essential to understand the absorption, distribution, metabolism, and excretion of a compound in a living organism.

    • Objective: To determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and bioavailability.

    • Methodology:

      • Administer a known dose of this compound to different animal species (e.g., rats, mice) via oral gavage and intravenous injection.

      • Collect blood samples at predetermined time points.

      • Process the blood samples to obtain plasma.

      • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound and its metabolites.

      • Collect urine and feces to identify and quantify the excretion pathways.

Visualizing Metabolic Pathways

The following diagrams illustrate the general metabolic pathways for flavonoids, which can be hypothesized for this compound.

general_flavonoid_metabolism This compound This compound PhaseI_Metabolites Phase I Metabolites (e.g., Hydroxylated derivatives) This compound->PhaseI_Metabolites CYP450 Enzymes PhaseII_Metabolites Phase II Metabolites (Glucuronides, Sulfates) This compound->PhaseII_Metabolites UGTs, SULTs PhaseI_Metabolites->PhaseII_Metabolites UGTs, SULTs Excretion Excretion PhaseII_Metabolites->Excretion

General Metabolic Pathways of Flavonoids.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Liver_Microsomes Liver Microsomes (Rat, Mouse, Human) Incubation Incubation with this compound Liver_Microsomes->Incubation Metabolite_ID_vitro Metabolite Identification (LC-MS) Incubation->Metabolite_ID_vitro PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Metabolite_ID_vitro->PK_Analysis Inform Animal_Models Animal Models (Rats, Mice) Dosing Oral & IV Administration Animal_Models->Dosing Sample_Collection Blood, Urine, Feces Collection Dosing->Sample_Collection Sample_Collection->PK_Analysis

Experimental Workflow for Pharmacokinetic Studies.

Conclusion

While this compound shows promise in preclinical in vitro models, the lack of in vivo pharmacokinetic and metabolism data across different species is a major hurdle for its further development as a therapeutic agent. The information presented in this guide highlights the general metabolic pathways that flavonoids undergo and the standard experimental procedures used to investigate them. Future research should focus on conducting rigorous in vivo studies to elucidate the ADME properties of this compound in various species, including humans. This will be crucial for determining its bioavailability, identifying potential drug-drug interactions, and establishing a safe and effective dosing regimen for any potential clinical applications.

Cirsiliol's Potent and Selective Inhibition of Protein Kinases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding affinity of the flavone Cirsiliol reveals its potent inhibitory activity against specific protein kinases, highlighting its potential as a targeted therapeutic agent. This guide provides a comparative analysis of this compound's binding affinity to different protein kinases, supported by experimental data and detailed protocols for researchers in drug discovery and development.

This compound, a naturally occurring flavone, has demonstrated significant potential in biomedical research due to its anti-inflammatory and anti-cancer properties. At the molecular level, its efficacy is largely attributed to its ability to interact with and modulate the activity of various protein kinases, enzymes that play a crucial role in cellular signaling pathways. This comparative guide synthesizes available data on this compound's binding affinity to different protein kinases, offering a clear perspective on its selectivity and therapeutic promise.

Comparative Binding Affinity of this compound

The inhibitory potential of this compound against various protein kinases has been quantified through different experimental assays, with the resulting data summarized in the table below. The primary metric for comparison is the equilibrium dissociation constant (KD) or the half-maximal inhibitory concentration (IC50), which indicate the concentration of this compound required to achieve 50% binding or inhibition of the kinase, respectively. A lower value signifies a higher binding affinity and more potent inhibition.

Protein KinaseBinding Affinity (KD)Inhibitory Concentration (IC50)
Tyrosine Kinase 2 (TYK2)~ 0.8 µM[1][2]10 µM and 20 µM (significant activity inhibition)[1]
Phosphatidylinositol-3-Kinase (PI3K)Data not availableInhibition of signaling pathway confirmed[3]

The data clearly indicates that this compound exhibits a strong binding affinity for Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. The low micromolar KD value suggests a potent interaction.[1][2] Furthermore, experimental evidence confirms that this binding translates into significant inhibition of TYK2's kinase activity.[1] While the inhibition of the Phosphatidylinositol-3-Kinase (PI3K) signaling pathway by this compound has been observed, specific quantitative binding affinity data (KD or IC50 values) for direct interaction with PI3K isoforms are not yet available in the reviewed literature.[3]

Experimental Methodologies

The determination of this compound's binding affinity and inhibitory activity against protein kinases involves a series of sophisticated biochemical and biophysical assays. The following are detailed protocols for the key experiments cited in this guide.

Surface Plasmon Resonance (SPR) for Binding Affinity (KD) Determination

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.

Protocol:

  • Immobilization of Kinase: Recombinant TYK2 protein is immobilized on a sensor chip surface.

  • Analyte Injection: A series of this compound solutions with varying concentrations are injected over the sensor surface.

  • Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to the immobilized kinase, is monitored in real-time.

  • Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated from these rates.[1][2]

In Vitro Kinase Assay for Inhibitory Activity (IC50) Determination

This assay measures the ability of a compound to inhibit the enzymatic activity of a protein kinase.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing the purified protein kinase (e.g., TYK2), a suitable substrate (e.g., a peptide or protein that is a known substrate of the kinase), and ATP is prepared in a kinase assay buffer.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated for a specific period at an optimal temperature to allow for substrate phosphorylation.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioactivity-based assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate) or antibody-based methods (using phospho-specific antibodies).

  • IC50 Calculation: The percentage of kinase inhibition is plotted against the this compound concentration, and the IC50 value is determined as the concentration at which 50% of the kinase activity is inhibited.[1]

Signaling Pathway and Experimental Workflow

To visualize the biological context of this compound's action and the experimental process, the following diagrams are provided.

TYK2_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation STAT STAT TYK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene This compound This compound This compound->TYK2 Inhibition

Caption: this compound inhibits the TYK2 signaling pathway.

Kinase_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Protein Purified Protein Kinase Incubation Incubation of Kinase and this compound Protein->Incubation Compound This compound (Varying Concentrations) Compound->Incubation Measurement Binding/Activity Measurement (e.g., SPR, Kinase Assay) Incubation->Measurement Data Raw Data Acquisition Measurement->Data Calculation Calculation of Binding Affinity (KD or IC50) Data->Calculation

Caption: General workflow for determining kinase binding affinity.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Cirsiliol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Cirsiliol, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe handling and disposal of this compound, aligning with established safety protocols and regulatory standards.

Safety and Handling Profile of this compound

This compound is a flavonoid compound with various biological activities, supplied typically as a white to beige powder or crystalline solid.[1][2] Understanding its safety profile is the first step toward proper disposal.

Identifier Value
CAS Number34334-69-5[2]
Molecular FormulaC17H14O7[2]
GHS PictogramGHS07 (Exclamation Mark)[1][3]
GHS Signal WordWarning[1][3]
Hazard StatementH302: Harmful if swallowed[3][4]
Hazard ClassAcute toxicity, Oral (Category 4)[1][3]
Storage Temperature2-8°C or -20°C[2][3]
SolubilitySoluble in DMSO, Acetone, and Chloroform[1][2]

Step-by-Step Disposal Procedures

While specific regulations may vary by institution and region, the following steps provide a general framework for the safe disposal of this compound waste. The precautionary statement P501 advises that disposal must be in accordance with local, regional, and national regulations.[1][4]

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other chemical waste unless compatibility is confirmed.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, labeled, and sealed waste container for liquid chemical waste.[1]

  • Contaminated Materials: Personal protective equipment (PPE) such as gloves and lab coats, as well as lab supplies (e.g., pipette tips, weighing paper) that have come into contact with this compound, should be disposed of as hazardous waste.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including safety glasses, a lab coat, and chemical-resistant gloves.

3. Waste Collection and Storage:

  • Use containers that are compatible with the chemical properties of this compound and its solvents.

  • Label all waste containers clearly with "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Acutely Toxic").

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

4. Disposal Method:

  • The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols and Considerations

This compound is utilized in various research applications, including studies on its anti-inflammatory, anti-oxidant, and anti-proliferative properties.[3] Experimental protocols often involve dissolving this compound in solvents like DMSO for cell culture treatments.[5] All materials and solutions from such experiments must be treated as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Cirsiliol_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid this compound Powder identify_waste->solid_waste Solid liquid_waste This compound Solution (e.g., in DMSO) identify_waste->liquid_waste Liquid contaminated_materials Contaminated Labware & PPE identify_waste->contaminated_materials Contaminated collect_solid Collect in Labeled, Sealed Container for Solid Chemical Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container for Liquid Chemical Waste liquid_waste->collect_liquid collect_contaminated Collect in Designated Hazardous Waste Bag/Container contaminated_materials->collect_contaminated store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.